molecular formula C26H52NO7P B13672689 L-Alpha-Lysophosphatidylcholine,oleoyl

L-Alpha-Lysophosphatidylcholine,oleoyl

Cat. No.: B13672689
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-UHFFFAOYSA-N
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Description

Contextualization within Glycerophospholipid Metabolism

Lysophosphatidylcholines (LPCs) are intermediates in the metabolism of glycerophospholipids. wikipedia.org They are primarily formed through the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, by the enzyme phospholipase A2 (PLA2). nih.govmdpi.comwikipedia.org This enzymatic action removes a fatty acid from the glycerol (B35011) backbone of the phosphatidylcholine molecule. wikipedia.org The resulting LPC molecule contains a single fatty acid chain.

L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665), specifically, is an LPC that contains oleic acid, an 18-carbon monounsaturated fatty acid, at the sn-1 or sn-2 position of the glycerol backbone. LPCs can be further metabolized in a few ways. They can be re-acylated back into phosphatidylcholine by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) in what is known as the Lands cycle. nih.govbohrium.com Alternatively, they can be hydrolyzed by lysophospholipases to produce glycerophosphocholine and a free fatty acid. Another metabolic fate for LPC is its conversion to lysophosphatidic acid (LPA), a potent signaling molecule, by the enzyme autotaxin. mdpi.comnih.gov

The balance between the synthesis and degradation of LPCs is crucial for maintaining cellular homeostasis, and disruptions in this balance have been implicated in various disease states. bohrium.comnih.gov

Significance of Lysophosphatidylcholine as a Bioactive Lipid Mediator

Lysophosphatidylcholines are not merely metabolic intermediates; they are potent bioactive lipid mediators that exert a wide range of cellular effects. nih.govmdpi.com LPCs are known to be a major component of oxidized low-density lipoproteins (Ox-LDL) and are implicated in the pro-atherogenic activities of Ox-LDL. nih.govmdpi.com They can influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. creative-proteomics.com

LPCs can act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), such as G2A and GPR119, as well as Toll-like receptors (TLRs). mdpi.comnih.govptfarm.pl This interaction can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS). creative-proteomics.comptfarm.pl For instance, LPCs have been shown to induce the migration of lymphocytes and macrophages and increase the production of pro-inflammatory cytokines. creative-proteomics.com

The biological activity of LPCs can vary depending on the length and saturation of their fatty acid chain. nih.gov Different LPC species can elicit distinct cellular responses, highlighting the importance of studying individual molecular species like L-Alpha-Lysophosphatidylcholine, oleoyl.

Specific Focus on L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC or LPC 18:1) in Research

L-Alpha-Lysophosphatidylcholine, oleoyl (LPC 18:1) has been the subject of specific research focus due to its unique biological activities that can differ from other LPC species. Studies have investigated its role in various physiological and pathological contexts, revealing both detrimental and potentially beneficial effects.

One area of significant research is its impact on vascular function. Studies have shown that LPC 18:1 can impair endothelial function by decreasing the bioavailability of nitric oxide (NO), a key molecule in vasodilation. nih.gov This effect is mediated by the induction of eNOS uncoupling and the production of reactive oxygen species (ROS). nih.gov

In the context of the nervous system, research has pointed to a role for LPC 18:1 in neuropathic pain. bmj.com Elevated levels of LPC 18:1 have been observed following peripheral nerve injury, and its administration can induce pain-like behaviors in animal models. bmj.com Conversely, other research has highlighted a potential therapeutic role for LPC 18:1 in demyelinating diseases. One study demonstrated that exogenous LPC 18:1 could promote oligodendrocyte maturation and remyelination, leading to the restoration of optic nerve function in a mouse model. nih.gov This effect was in stark contrast to the demyelinating effects observed with the saturated counterpart, LPC 18:0. nih.gov

Furthermore, LPC 18:1 has been investigated for its role in metabolic regulation. It has been reported to bind to the G protein-coupled receptor GPR119, which is involved in glucose-stimulated insulin (B600854) secretion. ptfarm.pl These diverse findings underscore the complex and context-dependent actions of LPC 18:1, making it a continued subject of intensive research.

Properties

IUPAC Name

(2-hydroxy-3-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Pathways of L Alpha Lysophosphatidylcholine Metabolism

Biosynthesis of Lysophosphatidylcholine (B164491)

The primary route for the biosynthesis of lysophosphatidylcholines, including Oleoyl-LPC, involves the enzymatic hydrolysis of phosphatidylcholines. wikipedia.org This process is predominantly carried out by phospholipase A2 (PLA2) enzymes, which specifically cleave the fatty acid from the sn-2 position of the glycerol (B35011) backbone of phosphatidylcholine. wikipedia.orgfrontiersin.org Another significant pathway involves the activity of lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from phosphatidylcholine to cholesterol, yielding lysophosphatidylcholine and cholesteryl ester. nih.gov

Phospholipase A2 (PLA2) Activity in Phosphatidylcholine Hydrolysis

Phospholipase A2 (PLA2) enzymes are a diverse group of enzymes that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, leading to the production of lysophospholipids and free fatty acids. wikipedia.orgoup.com This enzymatic action is a key step in the generation of L-Alpha-Lysophosphatidylcholine. nih.gov The PLA2 family is extensive and can be broadly categorized into several subfamilies, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and lipoprotein-associated PLA2 (Lp-PLA2), each with distinct roles in LPC production. mdpi.comyoutube.com

Secretory Phospholipase A2 (sPLA2)

Secretory phospholipases A2 (sPLA2s) are a family of low molecular weight, calcium-dependent enzymes that are secreted from the cell. oup.com There are several isoforms of sPLA2, and they have been implicated in a variety of physiological and pathological processes, including inflammation and host defense. oup.commdpi.com sPLA2s can act on extracellular phosphatidylcholine, such as that found on the surface of lipoproteins and cell membranes, to generate lysophosphatidylcholine. nih.govnih.gov This extracellular production of LPC can then act as a signaling molecule, influencing various cellular responses. nih.gov

Cytosolic Phospholipase A2 (cPLA2)

Cytosolic phospholipase A2 (cPLA2) is an intracellular enzyme that plays a crucial role in the release of arachidonic acid from membrane phospholipids (B1166683) for the subsequent production of eicosanoids. wikipedia.org Upon activation by an increase in intracellular calcium and phosphorylation by MAP kinases, cPLA2 translocates to the membrane, where it preferentially hydrolyzes phosphatidylcholine containing arachidonic acid at the sn-2 position. wikipedia.orgoup.com This action not only releases arachidonic acid but also generates lysophosphatidylcholine. oup.com The production of LPC by cPLA2 has been linked to various cellular processes, including inflammation and apoptosis. nih.gov

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is primarily associated with lipoproteins in the plasma, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL). youtube.comnih.gov Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating lysophosphatidylcholine and oxidized free fatty acids. ahajournals.org This activity is considered a key inflammatory event in the development of atherosclerosis. nih.govahajournals.org The local production of lysophosphatidylcholine by Lp-PLA2 within the arterial wall can contribute to endothelial dysfunction and inflammation. nih.gov Studies have shown a significant correlation between Lp-PLA2 levels and the lysophosphatidylcholine content in LDL in certain patient populations. nih.gov

Lecithin-Cholesterol Acyltransferase (LCAT) Activity

Lecithin-cholesterol acyltransferase (LCAT) is an enzyme primarily synthesized in the liver that circulates in the plasma, predominantly bound to HDL. nih.gov LCAT plays a central role in reverse cholesterol transport by esterifying free cholesterol to cholesteryl esters, which are then incorporated into the core of HDL particles. nih.gov The enzymatic reaction catalyzed by LCAT involves the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol. nih.govnih.gov A key product of this reaction is lysophosphatidylcholine. nih.govnih.gov The specificity of LCAT for different fatty acids at the sn-2 position of phosphatidylcholine can influence the composition of the resulting lysophosphatidylcholine pool.

Endothelial Lipase (B570770) (EL) and Hepatic Lipase (HL) Contributions to Unsaturated Oleoyl-LPC Production

Endothelial lipase (EL) is a member of the triglyceride lipase family that is primarily expressed by endothelial cells. nih.gov EL has potent phospholipase A1 activity, hydrolyzing the sn-1 acyl chain of phospholipids, but it also exhibits phospholipase A2 activity, leading to the generation of lysophosphatidylcholine. nih.gov Research has specifically identified oleoyl-LPC as one of the prominent LPC species generated by the action of EL on high-density lipoprotein (HDL). nih.govnih.gov This suggests a direct role for EL in the production of unsaturated lysophosphatidylcholines like L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665).

Hepatic lipase (HL) is another member of the triglyceride lipase family, synthesized and secreted by the liver. While HL is primarily known for its triglyceride and phospholipase A1 activities, its role in the direct production of specific LPC species like oleoyl-LPC is an area of ongoing investigation.

Table 1: Key Enzymes in L-Alpha-Lysophosphatidylcholine, oleoyl Metabolism

Enzyme Primary Location Substrate Key Product(s)
Secretory Phospholipase A2 (sPLA2) Extracellular fluid, Secretory granules Phosphatidylcholine Lysophosphatidylcholine, Free fatty acids
Cytosolic Phospholipase A2 (cPLA2) Cytosol Phosphatidylcholine (often with arachidonic acid at sn-2) Lysophosphatidylcholine, Arachidonic acid
Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Plasma (associated with LDL and HDL) Oxidized Phosphatidylcholine Lysophosphatidylcholine, Oxidized free fatty acids
Lecithin-Cholesterol Acyltransferase (LCAT) Plasma (associated with HDL) Phosphatidylcholine, Free cholesterol Lysophosphatidylcholine, Cholesteryl ester
Endothelial Lipase (EL) Endothelial cell surface Phosphatidylcholine (on HDL) Lysophosphatidylcholine (including oleoyl-LPC), Free fatty acids

Catabolism and Remodeling of Lysophosphatidylcholine

The catabolism and remodeling of lysophosphatidylcholines (LPCs), including the oleoyl variant, are primarily managed through two main enzymatic activities: reacylation by lysophosphatidylcholine acyltransferases (LPCATs) and deacylation or other hydrolytic cleavage by lysophospholipases.

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity

LPCATs are a family of enzymes that play a central role in the reacylation of lysophosphatidylcholine, a critical step in the remodeling of phospholipids. This process allows for the modification of the fatty acid composition of cellular membranes, thereby influencing their biophysical properties and functions.

The reacylation of lysophosphatidylcholine is a key component of the Lands cycle, a major pathway for the remodeling of phospholipids. nih.govnih.gov This cycle involves the deacylation of a phospholipid, such as phosphatidylcholine, by a phospholipase A2 (PLA2) to form a lysophospholipid and a free fatty acid. The resulting lysophosphatidylcholine can then be reacylated by an LPCAT with a different acyl-CoA, leading to a modified phospholipid. This pathway is essential for enriching membranes with specific fatty acids, such as polyunsaturated fatty acids (PUFAs), which are not efficiently incorporated during the de novo synthesis of phospholipids via the Kennedy pathway. elifesciences.org The Lands cycle, therefore, provides a dynamic mechanism to tailor the acyl chain composition of membranes in response to cellular needs and environmental cues.

Several isoforms of LPCAT have been identified, each with distinct tissue distribution and substrate preferences. These isoforms play specialized roles in various physiological processes. LPCAT1, for instance, is highly expressed in the lungs and is crucial for the synthesis of dipalmitoylphosphatidylcholine, the major component of pulmonary surfactant. nih.gov

The substrate selectivity of LPCAT isoforms is a key determinant of the final fatty acid composition of cellular membranes. LPCAT1 has been shown to exhibit acyl-CoA-dependent acyltransferase activity toward various lyso-platelet-activating factors. nih.gov Kinetic analyses of human LPCAT1 have revealed apparent Km values for [13C16]palmitoyl-CoA of 0.23 ± 0.12 μM and 0.64 ± 0.16 μM when using sn-1-palmitoyl dominant LPC and sn-2-palmitoyl dominant LPC, respectively. The Km values towards LPC were 2.08 ± 0.12 μM for sn-1-palmitoyl dominant LPC and 3.67 ± 0.08 μM for sn-2-palmitoyl dominant LPC. researchgate.net

LPCAT3, another important isoform, shows a preference for lysophosphatidylcholine with a saturated fatty acid at the sn-1 position and exhibits a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA and arachidonoyl-CoA, as acyl donors. nih.govnih.gov This specificity is critical for incorporating essential PUFAs into cellular membranes. nih.gov The kinetic parameters for LPCAT3 reveal that unsaturated fatty acyl-CoAs generally have higher apparent Vmax values compared to saturated ones, with the order of activity (Vmax/Km) being linoleoyl-CoA > arachidonoyl-CoA > oleoyl-CoA > palmitoyl-CoA > stearoyl-CoA. researchgate.net

LPCAT IsoformPreferred Acyl-CoA SubstratesKey Physiological Roles
LPCAT1Palmitoyl-CoA, Oleoyl-CoAPulmonary surfactant synthesis, Inactivation of Platelet-Activating Factor (PAF)
LPCAT2Arachidonoyl-CoA, Acetyl-CoAInflammatory responses, PAF biosynthesis
LPCAT3Linoleoyl-CoA, Arachidonoyl-CoA, Oleoyl-CoAIncorporation of polyunsaturated fatty acids into membranes, Regulation of lipid absorption

Lysophospholipase Activity

Lysophospholipases are a group of enzymes that hydrolyze lysophospholipids, such as L-Alpha-Lysophosphatidylcholine, oleoyl, removing the remaining fatty acid. This deacylation process is a key catabolic pathway that prevents the accumulation of lysophospholipids, which can have detergent-like effects and disrupt membrane integrity at high concentrations.

In addition to deacylation, lysophosphatidylcholine can be metabolized by lysophospholipase C. This enzyme cleaves the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group, releasing monoacylglycerol. This activity has been notably described within lysosomes, the primary degradative organelles of the cell. nih.gov

Studies on rat liver lysosomes have shown that the degradation of lysophosphatidylcholine can be stimulated by sodium taurocholate, which enhances the release of monoacylglycerol. nih.gov This lysosomal pathway for lysophosphatidylcholine degradation appears to involve the concerted action of phospholipase A followed by a lysophospholipase C. Interestingly, research has suggested a potential link between lysophospholipase C and sphingomyelinase activities, as fibroblasts from patients with Niemann-Pick disease, which are deficient in sphingomyelinase, also show a lack of lysophospholipase C activity. nih.gov The regulation of lysosomal lipolysis is complex and can be influenced by various transcription factors and signaling pathways that respond to the metabolic state of the cell. nsf.gov

Lysophospholipase D (Autotaxin/ATX/ENPP2) Activity

The metabolism of L-Alpha-Lysophosphatidylcholine, oleoyl is significantly influenced by the enzymatic activity of Lysophospholipase D, an enzyme more commonly known as Autotaxin (ATX) or Ectonucleotide Pyrophosphatidylphosphatase/Phosphodiesterase 2 (ENPP2). mdpi.comresearchgate.net ATX is a secreted glycoprotein (B1211001) that functions as a key exoenzyme responsible for the majority of extracellular production of the signaling lipid, Lysophosphatidic Acid (LPA). mdpi.comnih.gov Originally identified as an "autocrine motility factor" for tumor cells, its primary physiological role is now understood to be the hydrolysis of lysophospholipids. nih.gov

The principal substrate for ATX in the extracellular space is lysophosphatidylcholine (LPC), which is abundant in blood and other biological fluids. researchgate.netnih.gov The enzyme exhibits a distinct lysophospholipase D (LysoPLD) activity, which enables it to catalyze the cleavage of the choline (B1196258) group from the phosphodiester bond of LPC. researchgate.netnih.gov Research has shown that ATX has a preference for LPC species containing unsaturated fatty acids over those with saturated fatty acids. oup.com Specifically, LPC with an oleoyl fatty acid is hydrolyzed more efficiently than LPC with stearic or arachidic fatty acids, making L-Alpha-Lysophosphatidylcholine, oleoyl a preferred substrate for ATX. oup.com This enzymatic action is central to the generation of bioactive LPA in the extracellular milieu, linking the availability of LPC substrates to a potent signaling network. researchgate.netnih.gov

Conversion to Lysophosphatidic Acid (LPA)

The enzymatic action of Autotaxin (ATX) on L-Alpha-Lysophosphatidylcholine, oleoyl results in its direct conversion to Oleoyl-Lysophosphatidic Acid (LPA). This biochemical reaction is a hydrolysis event where ATX cleaves the phosphodiester bond, removing the choline headgroup from the lysophospholipid substrate. aai.orgresearchgate.net The products of this reaction are oleoyl-LPA and choline.

The conversion process is highly significant as it transforms a relatively less active precursor molecule (oleoyl-LPC) into a highly potent, growth factor-like signaling molecule (oleoyl-LPA). researchgate.netnih.gov The concentration of LPA in biological fluids, particularly in blood plasma, is largely attributed to the continuous activity of ATX on available LPC. oup.comresearchgate.net The demonstration that ATX and lysophospholipase D are the same enzyme was a critical discovery, establishing the primary pathway for the generation of extracellular LPA from LPC. nih.govsemanticscholar.org This conversion is a crucial regulatory step in lipid signaling, as the local production of LPA by ATX in close proximity to its receptors is thought to be an effective mechanism for cell activation. researchgate.net

Biological Significance of LPA as a Downstream Mediator

Lysophosphatidic acid (LPA), the product of Autotaxin activity on L-Alpha-Lysophosphatidylcholine, oleoyl, is a pleiotropic lipid mediator with a vast range of biological functions. nih.govexlibrisgroup.com It exerts its effects by acting as a signaling molecule that binds to and activates a specific family of high-affinity G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). nih.govnih.gov To date, at least six such receptors have been identified, designated LPAR1 through LPAR6. researchgate.netnih.govaai.org

The binding of LPA to these receptors initiates a cascade of intracellular signaling events. LPARs couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, which in turn activate multiple downstream effector pathways. researchgate.netnih.gov This diversity in receptor coupling allows LPA to elicit a wide array of cellular responses.

Table 1: Major Downstream Signaling Pathways Activated by LPA Receptors

Signaling Pathway Key Effector Molecules Primary Cellular Responses
Rho Kinase (ROCK) Pathway RhoA, ROCK Stress fiber formation, cell migration, smooth muscle contraction. nih.govnih.gov
Phosphoinositide 3-Kinase (PI3K) Pathway PI3K, Akt/PKB Cell survival, proliferation, inhibition of apoptosis. researchgate.netnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Ras, Raf, MEK, ERK Cell proliferation, differentiation, inflammation. researchgate.netnih.gov

| Phospholipase C (PLC) Pathway | PLC, IP3, DAG | Increased intracellular calcium ([Ca2+]i), protein kinase C (PKC) activation. semanticscholar.org |

The activation of these pathways translates into significant physiological and pathophysiological outcomes. The ATX-LPA signaling axis is fundamentally involved in embryonic development, particularly in vascular and neural tube formation. mdpi.comresearchgate.net In adults, it plays roles in wound healing, lymphocyte trafficking, and maintaining vascular homeostasis. researchgate.netnih.gov However, dysregulation of the ATX-LPA pathway is implicated in numerous diseases. It is a well-established driver of cell proliferation, survival, and migration in various forms of cancer, including ovarian, breast, and melanoma. nih.govnih.govsemanticscholar.org Furthermore, this signaling axis is a key contributor to the progression of fibrosis in organs such as the lungs and liver, and it plays a significant role in chronic inflammation and neuropathic pain. researchgate.netoup.com

Table 2: Selected Biological Roles of the ATX-LPA Signaling Axis

Biological Process Description Key LPA Receptors Involved
Oncology Promotes tumor cell proliferation, migration, invasion, and angiogenesis. nih.gov LPAR1, LPAR2, LPAR3
Fibrosis Stimulates fibroblast proliferation and extracellular matrix deposition. LPAR1
Inflammation Modulates immune cell trafficking and cytokine release. mdpi.comnih.gov LPAR1, LPAR5
Neurodevelopment Influences neural cell proliferation, migration, and cortex formation. nih.gov LPAR1
Reproduction Involved in embryo implantation and pregnancy maintenance. nih.gov LPAR3

| Wound Healing | Promotes keratinocyte migration and proliferation. | LPAR1, LPAR2 |

Molecular and Cellular Mechanisms of L Alpha Lysophosphatidylcholine Action

Receptor-Mediated Signaling

LPC's actions are primarily initiated by binding to and activating cell surface receptors, which can be broadly categorized into G Protein-Coupled Receptors (GPCRs) and Toll-like Receptors (TLRs). This engagement translates the extracellular lipid signal into intracellular biochemical events.

G Protein-Coupled Receptors (GPCRs)

A significant portion of LPC's biological activity is mediated through its interaction with several members of the GPCR superfamily. These receptors, upon ligand binding, activate heterotrimeric G proteins, leading to the production of second messengers and the activation of downstream effector proteins.

The G2A receptor, also known as GPR132, has been identified as a high-affinity receptor for lysophosphatidylcholine (B164491). researchgate.netnih.gov This interaction is pivotal in regulating immune cell function and has been implicated in the pathophysiology of inflammatory diseases like atherosclerosis. researchgate.netnih.gov The expression of G2A is predominant in immune cells such as lymphocytes and macrophages. nih.govnih.gov Studies have shown that G2A is abundantly expressed by macrophages within atherosclerotic lesions in mice, rabbits, and humans, suggesting a role in the disease's progression. nih.gov

Activation of G2A by LPC triggers a variety of cellular responses, including an increase in intracellular calcium concentration, activation of the ERK mitogen-activated protein kinase pathway, and receptor internalization. researchgate.net A key functional consequence of the LPC-G2A interaction is the modulation of cell migration. For instance, this signaling axis is required for the chemotaxis of T lymphoid cells towards LPC. nih.gov Overexpression of G2A enhances this migratory response, highlighting the receptor's role in directing immune cell trafficking. nih.gov

ReceptorKey LigandsPrimary Signaling OutcomesCellular Functions Modulated
G2A (GPR132) Lysophosphatidylcholine (LPC) researchgate.netIncreased intracellular calcium researchgate.net, ERK MAPK activation researchgate.netT-cell chemotaxis nih.gov, Immune regulation nih.gov, Macrophage migration nih.gov

GPR4 is another GPCR that has been identified as a receptor for LPC, although it may have a lower affinity for LPC compared to other lipids like sphingosylphosphorylcholine. elsevierpure.com GPR4 is expressed in a wide range of tissues, and notably, it is selectively expressed in endothelial cells from various vascular beds. physiology.orgnih.gov The interaction between LPC and GPR4 in the vascular endothelium is crucial in the context of inflammation and atherosclerosis. nih.gov

Stimulation of GPR4 by LPC in endothelial cells leads to endothelial barrier dysfunction, characterized by increased permeability. physiology.orgnih.gov This process is mediated, in part, by the activation of the small GTPase RhoA and the formation of stress fibers. physiology.org Knocking down GPR4 expression in endothelial cells prevents LPC-induced RhoA activation and stress fiber formation, providing strong evidence for the receptor's role in mediating these pro-inflammatory effects. physiology.orgnih.gov These findings suggest that GPR4 is a critical player in the inflammatory responses activated by LPC in the vasculature. nih.gov

ReceptorKey LigandsPrimary Signaling OutcomesCellular Functions Modulated
GPR4 Lysophosphatidylcholine (LPC) elsevierpure.com, Sphingosylphosphorylcholine (SPC) elsevierpure.comRhoA activation physiology.org, Increased intracellular calcium elsevierpure.comEndothelial barrier dysfunction physiology.orgnih.gov, Chemotaxis elsevierpure.com, DNA synthesis elsevierpure.com

Oleoyl-lysophosphatidylcholine has been identified as an endogenous ligand for GPR119, a GPCR highly expressed in pancreatic β-cells and intestinal L-cells. nih.govresearchgate.net This receptor is a key target in the management of type 2 diabetes due to its role in glucose homeostasis. nih.gov The activation of GPR119 by oleoyl-LPC in pancreatic β-cells stimulates glucose-stimulated insulin (B600854) secretion (GSIS). nih.govresearchgate.netresearchgate.net

The signaling pathway involves the coupling of GPR119 to the Gs alpha subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). nih.govresearchgate.net This cAMP-mediated pathway enhances glucose-dependent insulin release. nih.gov Beyond its direct effects on β-cells, GPR119 activation also indirectly promotes insulin secretion by stimulating the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. researchgate.netmdpi.com Research has demonstrated that various LPC species, including those with oleoyl (B10858665) and palmitoyl (B13399708) fatty acid residues, augment GSIS by targeting not only GPR119 but also GPR40 and GPR55. researchgate.netmdpi.com

ReceptorKey LigandsPrimary Signaling OutcomesCellular Functions Modulated
GPR119 Oleoyl-lysophosphatidylcholine nih.govresearchgate.net, Oleoylethanolamide (OEA) mdpi.comIncreased intracellular cAMP nih.govnih.govGlucose-stimulated insulin secretion nih.govresearchgate.net, GLP-1 release mdpi.com

The signaling pathways of LPC are not entirely isolated and can intersect with those of other lysophospholipids, such as lysophosphatidic acid (LPA). Evidence suggests the existence of cross-talk between the LPC receptor G2A and LPA receptors (LPARs). nih.gov In studies involving T lymphoid cell lines, the overexpression of G2A not only enhanced chemotaxis towards LPC but also modified the migratory response to LPA. nih.gov This indicates a functional interaction between the signaling cascades initiated by these distinct receptors. nih.gov

Cross-talk between GPCRs and other receptor types, such as receptor tyrosine kinases (RTKs), is a known mechanism for modulating cellular responses. For example, LPA has been shown to induce interaction between its receptor, LPA1, and the tropomyosin receptor kinase A (TrkA), which in turn regulates cell migration. nih.gov While direct cross-talk between oleoyl-LPC signaling and LPARs is an area of ongoing research, the modulation of LPA-mediated effects following G2A activation suggests an indirect mechanism by which LPC can influence cellular processes typically governed by LPA. nih.gov

Interacting ReceptorsNature of Cross-TalkPotential Functional Consequence
G2A and LPARs G2A overexpression modifies cellular migration towards LPA. nih.govAltered chemotactic responses to LPA. nih.gov
LPA1 and TrkA LPA induces the formation of a physical complex between LPA1 and TrkA. nih.govRegulation of cell migration and receptor internalization. nih.gov

Toll-like Receptors (TLRs)

In addition to GPCRs, LPC can also signal through Toll-like receptors (TLRs), a class of pattern recognition receptors central to the innate immune system. nih.govmdpi.com LPC is recognized as a damage-associated molecular pattern that can activate TLRs, particularly TLR2 and TLR4. mdpi.com This interaction is significant in the context of sterile inflammation, such as that seen in atherosclerosis. mdpi.com

The binding of LPC to TLR2 and TLR4 can trigger pro-inflammatory signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines such as IL-6 and TNF-α. nih.govmdpi.com This LPC-TLR interaction can amplify inflammatory responses initiated by microbial ligands, playing a role in conditions like sepsis. wikipedia.org This mechanism represents a critical link between lipid metabolism and innate immunity, where LPC acts as an endogenous danger signal to promote inflammation. mdpi.com

ReceptorKey LigandsPrimary Signaling OutcomesCellular Functions Modulated
TLR2 / TLR4 Lysophosphatidylcholine (LPC) mdpi.comNF-κB activation, p38 MAPK activation mdpi.comProduction of pro-inflammatory cytokines (IL-6, TNF-α) nih.govmdpi.com, Amplification of inflammatory responses wikipedia.org

Other Membrane Receptors (e.g., Platelet Activating Factor Receptor - PAFR)

L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC), a prominent species of lysophosphatidylcholine (LPC), exerts a range of biological effects by interacting with various cellular receptors. While its best-characterized receptors belong to the G protein-coupled receptor (GPCR) family (such as G2A and GPR4), its structural similarity to Platelet-Activating Factor (PAF) has led to investigations into its relationship with the Platelet-Activating Factor Receptor (PAFR). nih.gov

Evidence suggests that some of the pro-inflammatory actions of LPC are mediated through a PAFR-dependent mechanism. For instance, studies have shown that LPC can induce the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, and these effects can be inhibited by specific PAFR antagonists. mdpi.com This indicates an indirect role or a cross-reactivity in signaling pathways. However, the direct binding of LPC to PAFR is contentious. Some research posits that LPC itself does not bind to the PAFR but may be enzymatically acetylated to form a PAF-like lipid that can then activate the receptor. mdpi.com

Table 1: Summary of Research on Oleoyl-LPC and Platelet-Activating Factor Receptor (PAFR) Interaction
FindingExperimental ObservationProposed MechanismSource(s)
PAFR-Dependent Pro-inflammatory EffectsLPC-induced secretion of TNF-α and IFN-γ is inhibited by PAFR antagonist WEB 2170.LPC may be converted to a PAF-like lipid, or its effects are otherwise dependent on PAFR signaling. mdpi.com
LPC is Not a Direct PAFR AgonistLPC and lyso-PAF show weak stimulation of Ca2+ accumulation in PAFR-transfected cells, which is abolished by hydrolysis.The observed PAF-like activity is likely due to potent, bioactive contaminants in commercial LPC preparations. nih.gov
Structural SimilarityLPC and PAF share significant structural similarities as glycerophosphocholine-containing lipids.This similarity is the basis for investigating the potential interaction with PAFR. nih.gov

Intracellular Signaling Cascades

Upon interaction with cell surface receptors, Oleoyl-LPC triggers a complex network of intracellular signaling cascades. These pathways are crucial in translating the extracellular signal into a specific cellular response. Key among these are the Mitogen-Activated Protein Kinase (MAPK) pathways and the PI3K/Akt pathway, which regulate fundamental cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a series of protein kinase cascades that play a central role in signal transduction. LPC is a known activator of several MAPK family members, including ERK1/2, p38, and JNK, although the activation is highly dependent on the cell type and context. researchgate.net

The activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway by Oleoyl-LPC is context-dependent. In some cell types, such as macrophages, LPC has been shown to activate p38 and JNK pathways without causing a significant activation of ERK. researchgate.net This suggests a differential or biased signaling mechanism.

In contrast, the oleoyl moiety of the molecule, oleic acid, has been demonstrated to induce the phosphorylation of ERK1/2 at Thr-202 and Tyr-204 in breast cancer cell lines. researchgate.netmdpi.com This activation is mediated through a mechanism involving Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com The activation of ERK by its upstream kinase, MEK, involves a dual phosphorylation event in the TEY sequence within the kinase's activation loop. nih.gov Once activated, ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression related to cell proliferation and differentiation. mdpi.com The disparate findings highlight that the effect of Oleoyl-LPC on ERK1/2 activation is not universal and is determined by the specific cellular machinery present in different cell types.

Activation of the p38 MAP Kinase pathway is a more consistently observed outcome of LPC stimulation across various cell types. researchgate.netresearchgate.net LPC can induce p38 activation through G-protein-coupled receptors and Toll-like receptors (TLR2 and TLR4). researchgate.net The classical activation of p38 involves a three-tiered kinase cascade, where a MAP3K activates a MAP2K (MKK3 or MKK6), which in turn dually phosphorylates and activates p38. nih.gov

LPC-induced p38 activation can be initiated downstream of both MyD88 and TRIF, which are key adaptor proteins in TLR signaling. nih.gov This suggests that Oleoyl-LPC can engage innate immune signaling pathways. Activated p38 kinase plays a crucial role in inflammatory responses and stress signaling by phosphorylating downstream transcription factors like ATF-2, which can regulate the expression of various genes, including those involved in inflammation and apoptosis. researchgate.net

The c-Jun N-terminal Kinase (JNK) pathway is another major stress-activated signaling cascade robustly activated by LPC. Treatment of cells, including hepatocytes and endothelial cells, with LPC results in a significant and sustained increase in the phosphorylation of JNK. This activation is functionally relevant, as it leads to the subsequent phosphorylation of its primary substrate, the transcription factor c-Jun.

Like other MAPKs, JNKs are activated by dual phosphorylation on threonine and tyrosine residues by upstream kinases such as MKK4 and MKK7. Oxidized LDL, a key source of Oleoyl-LPC in vivo, is also a potent stimulator of JNK activation in vascular smooth muscle cells and macrophages within atherosclerotic lesions. The activation of the JNK/c-Jun pathway by Oleoyl-LPC is implicated in cellular responses to stress, inflammation, and apoptosis.

Table 2: Oleoyl-LPC and MAPK Pathway Activation Findings
PathwayCell TypeKey FindingDownstream EffectSource(s)
ERK1/2MacrophagesLPC does not activate ERK1/2.- researchgate.net
ERK1/2Breast Cancer CellsOleic acid (component of Oleoyl-LPC) induces ERK1/2 phosphorylation.Promotes cell proliferation. researchgate.netmdpi.com
p38 MAPKMacrophagesLPC activates p38.Induction of pro-inflammatory factors. researchgate.netresearchgate.net
p38 MAPKGeneralActivation can occur downstream of MyD88 and TRIF adaptor proteins.Regulation of inflammatory gene expression. nih.gov
JNKHepatocytes, Endothelial CellsLPC induces robust and sustained JNK phosphorylation.Phosphorylation of the transcription factor c-Jun.
JNKVascular Smooth Muscle CellsOxidized LDL (containing LPC) stimulates JNK activation.Mediates cell differentiation and apoptosis.

PI3K/Akt Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell survival, growth, and metabolism. Oleoyl-LPC can modulate this pathway through several mechanisms. In certain contexts, LPC enhances the activation of Akt. For example, in PC12 cells, LPC specifically potentiates Nerve Growth Factor (NGF)-induced phosphorylation of Akt at Serine 473, a key activation site. mdpi.com This suggests a synergistic role for LPC in modulating growth factor signaling.

The mechanism often involves G protein-coupled receptors. The LPC receptor G2A, for instance, can couple to G proteins that influence the PI3K/Akt pathway. researchgate.netresearchgate.net Activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, allowing for its subsequent phosphorylation and activation by kinases like PDK1 and mTORC2. nih.gov

Furthermore, the oleic acid component of Oleoyl-LPC has been shown to directly induce the activation of the PI3K/Akt pathway in vascular smooth muscle cells, promoting their proliferation. This effect is sensitive to specific PI3K inhibitors like LY294002 and wortmannin, confirming the pathway's involvement. The modulation of the PI3K/Akt pathway by Oleoyl-LPC is therefore a key mechanism by which it influences fundamental cellular decisions regarding survival and proliferation. mdpi.com

Protein Kinase C (PKC) Activation

L-Alpha-Lysophosphatidylcholine, oleoyl (oleoyl-LPC) has been identified as a significant activator of Protein Kinase C (PKC), a family of enzymes crucial for controlling the function of other proteins through phosphorylation. The activation of PKC by oleoyl-LPC is not direct but is contingent upon the presence of other cellular cofactors, highlighting a complex regulatory mechanism. Research demonstrates that the stimulatory effect of lysophosphatidylcholine (lyso-PC) requires the presence of both phosphatidylserine (B164497) (PS) and calcium ions (Ca2+). mdpi.com This activation is associated with a modification in the enzyme's affinity for its cofactors; it decreases the apparent affinity constant (Ka) for PS while increasing the Ka for Ca2+. mdpi.com

Studies utilizing lipid vesicles composed of phosphatidylcholine (PC), phosphatidylserine (PS), and diacylglycerol (DAG) have further elucidated this process. In this model system, oleoyl-LPC ([18:1]-Lysophosphatidylcholine) produced a notable, approximately two-fold, activation of PKC alpha. nih.govresearchgate.net This effect was observed when oleoyl-LPC was introduced at concentrations of 1-10 mol % into vesicles that were already providing maximal PKC activation. nih.govresearchgate.net The activation of PKC by oleoyl-LPC in this system was shown to be dependent on the presence of DAG, PS, and Ca2+. nih.govresearchgate.net Among various synthetic lyso-PC derivatives tested, the oleoyl, myristoyl, and palmitoyl versions were found to be the most active in stimulating PKC. mdpi.com

Table 1: Factors Influencing Oleoyl-LPC Mediated PKC Activation
Cofactor/ConditionRole in PKC Activation by Oleoyl-LPCObserved EffectReference
Phosphatidylserine (PS)RequiredLPC decreases the Ka of PKC for PS. mdpi.com
Calcium (Ca2+)RequiredLPC increases the Ka of PKC for Ca2+. mdpi.comresearchgate.net
Diacylglycerol (DAG)RequiredActivation is dependent on its presence in lipid vesicles. researchgate.net
Oleoyl Acyl ChainPotencyOleoyl derivative is among the most active synthetic lyso-PCs. mdpi.com

Rho/ROCK Pathway Activation (related to cytoskeletal changes)

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton, controlling cell shape, adhesion, and motility. While direct activation of the Rho/ROCK pathway by oleoyl-LPC is not extensively detailed in available research, studies on the closely related bioactive lipid, lysophosphatidic acid (LPA), provide significant insights. LPA is a known activator of the Rho/Rho-associated kinase (ROCK) pathway, a role critical in its contribution to cancer cell invasion and neuropathic pain. nih.govnih.gov

Activated RhoA, a small GTPase, stimulates ROCK, which in turn phosphorylates downstream targets to modulate the cytoskeleton. mdpi.com Key substrates of ROCK include the myosin light chain (MLC) and the myosin light chain phosphatase (MLCP). researchgate.net ROCK can directly phosphorylate and activate MLC and can also phosphorylate and inhibit MLCP, both actions leading to increased actomyosin (B1167339) contractility and the formation of stress fibers. researchgate.net Furthermore, ROCK activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. researchgate.net This inhibition of cofilin results in the stabilization and accumulation of actin filaments. researchgate.net Given the structural similarity and often overlapping biological activities of LPA and LPC, it is plausible that LPC could engage similar signaling pathways, though specific evidence for oleoyl-LPC directly activating the Rho/ROCK cascade requires further investigation.

NF-κB Translocation

L-Alpha-Lysophosphatidylcholine, oleoyl acts as a potent signaling molecule in inflammatory processes, partly through the activation of the nuclear factor-kappaB (NF-κB) pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory IκB proteins. Upon stimulation, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines.

Research has shown that lysophosphatidylcholine (LPC) can induce a rapid and transient increase in the DNA-binding activity of NF-κB. nih.gov In studies using valvular interstitial cells (VICs), exposure to LPC at a concentration of 100 nmol/L led to the progressive translocation of the p65 subunit of NF-κB from the cytosol to the nucleus within 30 minutes. researchgate.net This nuclear translocation is a key indicator of NF-κB pathway activation. researchgate.net Further studies in human umbilical vein endothelial cells (HUVECs) confirm that LPC induces inflammatory responses, such as the production of interleukin-8 (IL-8), via the activation of NF-κB, specifically by promoting the binding of the p65 subunit to the IL-8 promoter. nih.gov The oleoyl (18:1) variant of LPC has been noted as being particularly potent in promoting cytokine secretion, an action consistent with its role in activating the NF-κB pathway. mdpi.com

ATM/Chk2 and ATR/Chk1 Checkpoint Kinase Activation

The cellular response to DNA damage is governed by two primary signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways. The ATM (ataxia-telangiectasia mutated) kinase is principally activated by DNA double-strand breaks (DSBs), while the ATR (ATM and Rad3-related) kinase responds mainly to single-stranded DNA (ssDNA), which can arise from stalled replication forks. nih.govmdpi.com Activation of these kinases initiates a cascade that leads to cell cycle arrest, DNA repair, or apoptosis.

Lysophosphatidylcholine has been shown to induce the overproduction of reactive oxygen species (ROS), which can in turn cause oxidative DNA damage. nih.gov This DNA damage has been found to stimulate the checkpoint kinase signaling pathways. In human endothelial cells, LPC treatment was observed to cause the activation of both the ATM/Chk2 and ATR/Chk1 pathways, as evidenced by the phosphorylation of these key proteins. nih.gov This activation suggests that LPC can trigger a DNA damage response, which may contribute to its cytotoxic effects and induction of apoptosis. nih.gov However, the activation of these pathways may be cell-type specific. In studies using the MDA-MB-231 human breast cancer cell line, LPC conjugated to docosahexaenoic acid (LPC-DHA) did not provoke a DNA damage response, as measured by the lack of increase in phosphorylated ATM and γH2AX markers at effective concentrations. mdpi.com

Modulation of Cyclic AMP (cAMP) Levels

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in a multitude of intracellular signal transduction pathways. Basal intracellular concentrations of cAMP are typically in the range of 0.1 to 1 µM, but can increase significantly upon stimulation.

Lysophosphatidylcholine has been shown to modulate intracellular cAMP levels, an action that can lead to the inhibition of certain cellular functions. In a study on human neutrophils, LPC was found to inhibit superoxide (B77818) generation stimulated by fMLP and PMA. nih.gov This inhibitory effect was accompanied by a 2.5-fold increase in the intracellular cAMP concentration. nih.gov The maximal effect was observed at LPC concentrations between 0.1 and 1 µM. nih.gov The involvement of the cAMP pathway in this inhibitory action was further supported by the finding that protein kinase A (PKA) inhibitors could partially reverse the LPC-mediated suppression of superoxide production, indicating that the elevation of cAMP and subsequent PKA activation are key components of the mechanism. nih.gov

Table 2: Effect of LPC on Neutrophil Function and cAMP Levels
ParameterConditionObserved EffectReference
Superoxide GenerationfMLP- and PMA-stimulated neutrophils treated with LPC (0.1-1 µM)Inhibition nih.gov
Intracellular cAMP ConcentrationNeutrophils treated with LPC2.5-fold increase nih.gov
PKA Inhibitor TreatmentLPC-treated neutrophilsPartial restoration of superoxide production nih.gov

Intracellular Calcium (Ca2+) Mobilization

L-Alpha-Lysophosphatidylcholine, oleoyl can significantly alter intracellular calcium (Ca2+) homeostasis, a critical aspect of cellular signaling. In vascular smooth muscle cells (VSMC), LPC at concentrations from 10⁻⁷ to 10⁻⁵ mol/L induces a dose-dependent, sustained increase in the intracellular free calcium concentration ([Ca2+]i). nih.gov

The mechanism of this Ca2+ increase appears distinct from typical receptor-mediated pathways. The LPC-induced rise in [Ca2+]i is completely dependent on the presence of extracellular calcium, as the effect is abolished upon its removal. nih.gov This suggests that the primary mechanism is Ca2+ influx from the extracellular space rather than release from intracellular stores like the sarcoplasmic/endoplasmic reticulum. nih.gov This is further supported by findings that the effect is not diminished by inhibitors of intracellular Ca2+ release, such as TMB-8. nih.gov Similarly, in rat islets, lyso-PC was found to mobilize Ca2+ from pools bound to the plasma membrane. caldic.com This action is thought to be related to the detergent-like properties of LPC, which can increase membrane permeability and lead to Ca2+ leakiness and overload. nih.gov

Nitric Oxide (NO) Bioavailability and Endothelial Nitric Oxide Synthase (eNOS) Uncoupling

L-Alpha-Lysophosphatidylcholine, oleoyl (LPC 18:1) has a significant and detrimental impact on vascular endothelial function by reducing the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health. nih.govnih.gov Studies in vascular endothelial EA.hy926 cells have shown that LPC 18:1 decreases basal NO formation. nih.govnih.gov

Reactive Oxygen Species (ROS) Production and Oxidative Stress Induction

L-Alpha-Lysophosphatidylcholine, oleoyl (oleoyl-LPC) has been identified as a significant factor in the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.gov This process is implicated in various cellular responses and pathological conditions. The production of ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), is an intrinsic part of aerobic cellular redox reactions. frontiersin.org While ROS at low levels can act as signaling molecules, their overproduction leads to oxidative stress, a state that can damage cellular components like lipids, proteins, and DNA. frontiersin.orgnih.gov

Research has demonstrated that oleoyl-LPC can stimulate ROS production in a dose-dependent manner. nih.gov Studies in vascular endothelial cells have shown that oleoyl-LPC (specifically LPC 18:1) leads to an increased formation of ROS. nih.gov This increase in ROS has been observed to be most prominent in the mitochondria, with a lesser effect in the cytosol, and was not detectable in the endoplasmic reticulum. nih.gov The induction of ROS by oleoyl-LPC can be attenuated by superoxide scavengers and inhibitors of enzymes such as eNOS, NADPH oxidases, and flavin-containing enzymes. nih.gov

One of the key mechanisms by which oleoyl-LPC induces ROS production is through the uncoupling of endothelial nitric oxide synthase (eNOS). nih.gov This uncoupling leads to a partial disruption of the active eNOS dimer, resulting in the enzyme producing superoxide instead of nitric oxide (NO). nih.gov This not only increases oxidative stress but also reduces the bioavailability of NO, a critical signaling molecule in the vasculature, leading to impaired vascular function. nih.gov

The oleoyl moiety of L-Alpha-Lysophosphatidylcholine, oleoyl, which is oleic acid, can also independently contribute to ROS production. Oleic acid has been shown to induce a concentration-dependent increase in ROS production in endothelial cell mitochondria. researchgate.net This effect can be inhibited by mitochondrial complex II inhibitors, highlighting the role of mitochondrial respiration in this process. researchgate.net

The table below summarizes key findings from studies on oleoyl-LPC-induced ROS production.

Cell Type Key Findings Primary Location of ROS Production Contributing Factors Consequences
Vascular Endothelial Cells (EA.hy926)Oleoyl-LPC (18:1) decreases NO bioavailability by increasing ROS formation. nih.govMitochondria, Cytosol nih.goveNOS uncoupling, NADPH oxidases, flavin-containing enzymes nih.govImpaired endothelium-dependent vasorelaxation. nih.gov
FibroblastsOleic acid stimulates ROS production in a dose-dependent manner. nih.govNot specifiedNADPH oxidase activation nih.govPotential for cellular damage to lipids, proteins, and DNA. nih.gov
Endothelial Cells (bEnd.3)Oleic acid induces mitochondrial ROS production. researchgate.netMitochondria researchgate.netMitochondrial complex II researchgate.netDecreased basal and insulin-induced eNOS activity. researchgate.net

Membrane Interactions and Biophysical Effects

L-Alpha-Lysophosphatidylcholine, oleoyl, as a lysophospholipid, exhibits significant interactions with cellular membranes, leading to a range of biophysical effects that can modulate cellular function. These effects stem from its unique single-chain amphipathic structure.

Effects on Membrane Permeability and Integrity (e.g., ion channels like TREK1, TREK2, TRAAK K+ channels)

Oleoyl-LPC has been shown to increase the permeability of cell membranes. researchgate.netnih.gov This effect is concentration-dependent and can lead to the leakage of intracellular components and an increased influx of ions like Ca²⁺ and Ni²⁺. nih.gov Studies on cultured vascular endothelial cells and smooth muscle cells have demonstrated that LPC can perturb the plasma membrane, with endothelial cells showing greater susceptibility to this derangement. nih.gov

Furthermore, lysophosphatidylcholines are known activators of several members of the two-pore domain potassium (K2P) channel family, including TREK-1, TREK-2, and TRAAK. sigmaaldrich.comresearchgate.net These channels are mechanosensitive and play roles in processes like sensory transduction and action potential propagation. nih.govnih.gov The activation of these channels by LPC is thought to be mediated by changes in membrane tension resulting from the insertion of the lysophospholipid into the lipid bilayer. researchgate.netresearchgate.net The activation of TREK-1 and TRAAK by LPC is additive to the effects of other activators like arachidonic acid. researchgate.net

Ion Channel Effect of LPC Proposed Mechanism of Action Functional Relevance
TREK-1Activation sigmaaldrich.comresearchgate.netAlteration of membrane tension. researchgate.netPolymodal pain perception, neuroprotection. embopress.org
TREK-2Activation sigmaaldrich.comAlteration of membrane tension. researchgate.netSensory transduction, action potential propagation. nih.gov
TRAAKActivation sigmaaldrich.comresearchgate.netAlteration of membrane tension. researchgate.netMechanosensation. nih.gov

Modulation of Membrane Fluidity

Membrane fluidity is a critical property that affects the function of membrane-bound proteins and cellular signaling processes. mdpi.comkhanacademy.org The incorporation of lysophosphatidylcholine into a lipid bilayer has been shown to significantly increase membrane fluidity. nih.gov This is attributed to the disruption of the ordered packing of the bilayer-forming phospholipids (B1166683) by the single-tailed LPC molecule. nih.gov An increase in the diffusion coefficient of lipids within the bilayer is observed with the incorporation of LPC. nih.gov For instance, the inclusion of 30 mol% of LPC into an egg phosphatidylcholine bilayer can increase the lipid diffusion by approximately 97%. nih.gov This modulation of fluidity can be a rapid mechanism for cells to alter their membrane properties in response to various stimuli. nih.gov

Role in Protein-Membrane Interactions

The lipid environment of a membrane plays a crucial role in the structure, function, and regulation of integral membrane proteins. nih.govacs.org By altering the biophysical properties of the membrane, such as fluidity and curvature, oleoyl-LPC can indirectly modulate the function of membrane proteins. nih.govnih.gov The interactions between membrane proteins and the surrounding lipid bilayer can influence protein conformation, oligomerization, and catalytic activity. nih.govmdpi.com For example, the hydrophobic mismatch between a protein's transmembrane domains and the thickness of the lipid bilayer can drive protein oligomerization. nih.gov By increasing membrane fluidity, oleoyl-LPC can affect the lateral diffusion and interaction of membrane proteins. nih.gov Furthermore, the localization of certain proteins to specific membrane regions can be influenced by the lipid composition of those regions. nih.gov Therefore, changes in the concentration of oleoyl-LPC within a membrane can have profound effects on the function of the proteome embedded within it.

Biological Roles and Physiological/pathophysiological Implications of L Alpha Lysophosphatidylcholine Oleoyl Lpc in Research Models

Cellular Proliferation, Differentiation, and Apoptosis

L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665) (Oleoyl-LPC), a prominent species of lysophosphatidylcholine (B164491) (LPC), plays a multifaceted role in fundamental cellular processes, including proliferation, differentiation, and programmed cell death. Its impact on these processes is highly context-dependent, varying with cell type and concentration.

Regulation of Cell Growth and Survival

Oleoyl-LPC can act as a signaling molecule that influences cell growth and survival. In certain contexts, it can support cell proliferation by supplying essential fatty acids. For instance, some cancer cells can utilize oleoyl-LPC from their environment to meet their demand for monounsaturated fatty acids, thereby sustaining growth. This is particularly relevant for cells that have impaired fatty acid synthesis pathways.

Conversely, the broader class of LPCs, which includes oleoyl-LPC, has been shown to exert cytotoxic effects at higher concentrations, leading to a reduction in cell viability. This dual role highlights the complexity of its regulatory function in cell growth and survival.

Induction of Cell Cycle Arrest

Lysophosphatidylcholine has been demonstrated to induce cell cycle arrest in various cell types, particularly endothelial cells. Studies have shown that LPC can cause an arrest in the G2/M phase of the cell cycle. This effect is often associated with the downregulation of key cell cycle regulatory proteins such as cdc2 and cyclin B1. The induction of cell cycle arrest by LPC can be a precursor to apoptosis and is a significant aspect of its cytotoxic effects. The precise mechanisms by which oleoyl-LPC specifically contributes to this process are an area of ongoing investigation.

Modulation of Programmed Cell Death Mechanisms (e.g., apoptosis, necrosis)

Oleoyl-LPC is a significant modulator of programmed cell death, with the outcome of its influence—apoptosis or necrosis—often depending on the concentration and cell type.

Apoptosis: At certain concentrations, LPC can induce apoptosis, or programmed cell death. In human endothelial cells, LPC has been shown to trigger apoptosis, an event that is often preceded by cell cycle arrest. The apoptotic process induced by LPC can be mediated through the production of reactive oxygen species (ROS) and the activation of specific signaling pathways.

Necrosis: In other scenarios, particularly at higher concentrations, LPC can lead to necrosis, a form of cell death characterized by cell swelling and membrane rupture. The balance between apoptosis and necrosis as the primary mode of cell death induced by LPC is a critical determinant of the resulting physiological or pathological outcome.

Table 1: Effects of Lysophosphatidylcholine on Cell Cycle and Apoptosis in Endothelial Cells

Cellular ProcessEffect of LPCAssociated Molecular Changes
Cell Cycle Induction of G2/M phase arrestInhibition of cdc2 and cyclin B1 expression
Apoptosis Induction at higher concentrationsIncreased reactive oxygen species (ROS) production, activation of ATM/Chk2 and ATR/Chk1 pathways

Effects on Stem Cell Fate and Differentiation (e.g., fibro-adipogenic progenitors)

The direct effects of oleoyl-LPC on the fate and differentiation of fibro-adipogenic progenitors (FAPs) have not been extensively studied. FAPs are a population of mesenchymal stromal cells residing in skeletal muscle that can differentiate into fibroblasts or adipocytes, playing a crucial role in muscle regeneration and pathology.

While research has identified various signaling molecules and environmental cues that govern FAP differentiation, a specific role for oleoyl-LPC has yet to be established. The differentiation of FAPs is known to be influenced by the local microenvironment, including the presence of growth factors and inflammatory signals. Given the role of other lipids in mesenchymal stem cell differentiation, it is plausible that oleoyl-LPC could have a modulatory effect, but further research is required to elucidate any direct involvement.

Immune System Modulation

Oleoyl-LPC is an active lipid mediator that can influence the function of the immune system, with notable effects on T lymphocytes.

T Lymphocyte Activation and Chemotaxis

Lysophosphatidylcholine, including the oleoyl species, plays a significant role in the activation and migration of T lymphocytes.

Activation: LPC has been shown to potentiate the activation of resting human T lymphocytes. While not activating on its own, it can enhance the activation signals initiated by other molecules. The import of LPC into activated T cells is an active process, suggesting its importance for their function.

Chemotaxis: Oleoyl-LPC can act as a chemoattractant for T lymphocytes, guiding their migration. This process is mediated through the G protein-coupled receptor G2A, which is expressed on T cells. The interaction between oleoyl-LPC and G2A initiates a signaling cascade that leads to cellular motility, directing T cells to sites of inflammation or tissue injury. This chemotactic function of oleoyl-LPC is crucial for the proper localization of T cells during an immune response.

Table 2: Role of Oleoyl-LPC in T Lymphocyte Function

T Lymphocyte ProcessRole of Oleoyl-LPCMediating Receptor
Activation Potentiates activation signals-
Chemotaxis Acts as a chemoattractantG2A

B Lymphocyte Function and Antibody Production

Oleoyl-LPC, as a member of the lysophosphatidylcholine (LPC) family, has been implicated in the modulation of humoral immunity. Research has demonstrated that certain LPC species can act as adjuvants, substances that enhance the body's immune response to an antigen. nih.gov Studies have shown that individual LPC components can trigger significant and specific antibody-mediated immunity in animal models. nih.gov For instance, treatment of human peripheral blood mononuclear cell cultures with LPC has been found to increase the production of immunoglobulins, including IgM, IgA, and IgG. Specifically, LPC has been shown to enhance antibody formation, indicating a role in B cell activation. nih.govbiomolther.org This suggests that Oleoyl-LPC could play a role in augmenting B lymphocyte function and the subsequent production of antibodies, a critical component of the adaptive immune response.

Table 1: Effects of LPC on B Lymphocyte Function and Antibody Production

Finding Model System Observed Effect Reference
Enhanced Antibody Production Human Peripheral Blood Mononuclear Cells Increased production of IgM, IgA, and IgG
Adjuvant Activity In vivo (animal models) Triggering of specific humoral-mediated immunity nih.gov
Increased Antibody Formation Peripheral Blood Mononuclear Cells General enhancement of antibody production nih.govbiomolther.org

Monocyte/Macrophage Activation and Polarization (e.g., M1 phenotype)

Oleoyl-LPC is a potent modulator of monocyte and macrophage activity. It is a recognized chemoattractant for human monocytes, potentially playing a role in recruiting these cells to sites of inflammation. ahajournals.orgnih.gov Upon arrival, LPC can influence their differentiation and polarization. Macrophages can exist on a spectrum of activation states, with the M1, or classically activated, phenotype being associated with pro-inflammatory responses. Research has shown that LPC can promote and stabilize a strong M1 phenotype in macrophages. nih.gov This is characterized by the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com Elevated levels of LPC have been associated with this pro-inflammatory macrophage activation. frontiersin.org The signaling for this polarization towards an M1 phenotype can be mediated through the G protein-coupled receptor, G2A. nih.gov

Table 2: Oleoyl-LPC's Influence on Monocyte/Macrophage Activation and Polarization

Effect Cell Type Key Findings Reference
Chemotaxis Human Monocytes Potent chemoattractant ahajournals.orgnih.gov
Polarization Macrophages Promotes and stabilizes a strong M1 phenotype nih.gov
Activation Macrophages Associated with pro-inflammatory activation frontiersin.org
Signaling Pathway Macrophages Mediated through the G2A receptor nih.gov

Neutrophil Function and Inflammatory Responses

Oleoyl-LPC significantly impacts neutrophil function, a key component of the innate immune system's inflammatory response. As an unsaturated LPC species, it has been shown to induce long-lasting superoxide (B77818) production in neutrophils, a critical event in their microbicidal activity. nih.gov Furthermore, 1-O-oleoyl lyso-PC can prime the fMLP-activated respiratory burst in these cells. LPCs can also provoke changes in neutrophil morphology, elicit degranulation, and augment fMLP-induced azurophilic degranulation. In some contexts, LPC has been shown to increase the bactericidal activity of neutrophils. bmbreports.org The presence of LPC can also lead to increased neutrophil infiltration at sites of inflammation, which can exacerbate the inflammatory response. bmbreports.org This is partly due to the upregulation of neutrophil chemokines. bmbreports.org

Table 3: Effects of Oleoyl-LPC on Neutrophil Function

Function Observed Effect Reference
Superoxide Production Induction of long-lasting production nih.gov
Respiratory Burst Priming of fMLP-activated burst
Degranulation Elicits and augments azurophilic degranulation
Bactericidal Activity Increased in some models bmbreports.org
Infiltration Promotes neutrophil infiltration in inflammation bmbreports.org

Dendritic Cell Maturation and Immune Skewing (e.g., Th1-biased response)

The influence of Oleoyl-LPC on dendritic cells (DCs), the professional antigen-presenting cells that bridge innate and adaptive immunity, is an area of active investigation. It has been previously shown that a natural mixture of LPC can promote the generation of mature DCs in vitro. nih.gov Furthermore, LPC has been studied as an immune activator for differentiating monocytes into mature dendritic cells. wikipedia.org While direct evidence for Oleoyl-LPC specifically skewing the immune response towards a Th1 bias is still emerging, its ability to induce pro-inflammatory cytokines like IFN-γ from peripheral blood mononuclear leukocytes suggests a potential to favor Th1-type responses. nih.gov A Th1-biased response is critical for cell-mediated immunity against intracellular pathogens.

Cytokine and Chemokine Expression Modulation (e.g., IL-1β, TNF-α, IFN-γ, MCP-1)

A significant aspect of Oleoyl-LPC's biological activity is its ability to modulate the expression of a wide array of cytokines and chemokines. LPC has been demonstrated to induce the secretion of the pro-inflammatory cytokines TNF-α and IFN-γ from peripheral blood mononuclear cells. nih.gov In murine models of skin inflammation, LPC increased the expression of IL-17 and the neutrophil-attracting chemokines CXCL1 and CXCL2. bmbreports.org Furthermore, in human vascular endothelial cells, LPC induces the expression of MCP-1 (monocyte chemoattractant protein-1) and IL-8, which are chemotactic factors for monocytes and neutrophils, respectively. nih.gov This broad-ranging induction of inflammatory mediators underscores the pivotal role of Oleoyl-LPC in initiating and amplifying inflammatory responses.

Table 4: Modulation of Cytokine and Chemokine Expression by LPC

Cytokine/Chemokine Cell/Model System Effect Reference
TNF-α Peripheral Blood Mononuclear Cells Induction of secretion nih.gov
IFN-γ Peripheral Blood Mononuclear Cells Induction of secretion nih.gov
IL-17 Murine Skin Inflammation Model Increased expression bmbreports.org
CXCL1 Murine Skin Inflammation Model Increased expression bmbreports.org
CXCL2 Murine Skin Inflammation Model Increased expression bmbreports.org
MCP-1 Human Vascular Endothelial Cells Induction of expression nih.gov
IL-8 Human Vascular Endothelial Cells Induction of expression nih.gov

Neurobiology and Neurological Models

Demyelination and Remyelination Processes (in vitro brain slices, animal models)

In the field of neurobiology, L-Alpha-Lysophosphatidylcholine, often referred to as lysolecithin, is a widely utilized tool for studying the processes of demyelination and subsequent remyelination. frontiersin.orgfrontiersin.org It is used to create focal demyelinating lesions in the central nervous system of various animal models, including mice, rats, and zebrafish. frontiersin.orgresearchgate.netresearchgate.net The injection of LPC into white matter tracts disrupts the cell membranes of oligodendrocytes, the myelin-producing cells of the CNS, leading to their loss and the stripping of myelin sheaths from axons. frontiersin.org This process is thought to occur through the actions of recruited macrophages and microglia that phagocytose the damaged myelin. wikipedia.org These LPC-induced lesions provide a valuable model to investigate the cellular and molecular mechanisms of demyelination and, importantly, the subsequent spontaneous remyelination process, which is a key regenerative response in diseases like multiple sclerosis. frontiersin.orgresearchgate.net This model allows researchers to test potential therapeutic strategies aimed at promoting myelin repair.

Neuroregeneration and Nervous System Regulation

L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC), designated as LPC C18:1, has been shown to participate in crucial neuronal signaling pathways. Research on the rat pheochromocytoma PC12 cell line demonstrates that LPC species with fatty acyl chains of C14:0, C16:0, C18:0, and C18:1 can enhance nerve growth factor (NGF)-induced phosphorylation of MAPK, a key signaling molecule in cell growth and differentiation. nih.gov This suggests a specific, acyl chain-dependent role for LPC in augmenting neurotrophin signaling cascades. nih.gov While direct evidence for Oleoyl-LPC in promoting neurite outgrowth is limited, studies on structurally similar lysophospholipids provide insight into potential roles. For instance, Oleoyl-lysophosphatidylethanolamine (18:1 LPE), which is abundant in the brain, has been found to stimulate neurite outgrowth in cultured cortical neurons and protect them from glutamate-induced toxicity. news-medical.netresearchgate.net This neuroprotective and regenerative activity is mediated through signaling cascades involving Gq/11 protein and the downstream PLC/PKC/MAPK pathway. nii.ac.jp Furthermore, LPC is a metabolic precursor to lysophosphatidic acid (LPA), a bioactive lipid with significant roles in the nervous system. nih.govmdpi.com

Synaptic Function Modulation

Oleoyl-LPC plays a role in the fundamental mechanics of synaptic transmission, particularly at the presynaptic terminal. Lysophosphatidylcholine (LPC) has been identified as a key lipid mediator in the clustering of synaptic vesicles (SVs) by the presynaptic protein α-synuclein. elifesciences.orgbiorxiv.org This process is critical for organizing SVs and regulating their availability for neurotransmitter release. elifesciences.org The interaction between α-synuclein and LPC is considered important for mediating α-synuclein's function in SV trafficking. biorxiv.org The metabolic relationship between LPC and lysophosphatidic acid (LPA) is also relevant, as LPA and its precursor LPC are implicated in processes related to neurotransmitter release. mdpi.com

Influence on Oligodendrocytes and Pericytes

The influence of Oleoyl-LPC on oligodendrocytes, the myelinating cells of the central nervous system (CNS), appears to be primarily indirect, mediated through its conversion to lysophosphatidic acid (LPA). nih.gov LPC is acted upon by the enzyme autotaxin to produce LPA. nih.govmdpi.com LPA signaling has a complex, modulatory role in oligodendrocyte development. LPA receptors, particularly LPA1, are expressed by oligodendrocytes, and their expression coincides with the process of myelination. scripps.edu However, LPA signaling can also act as a negative modulator of oligodendrocyte maturation. nih.gov Studies have shown that signaling through the LPA6 receptor, which is expressed in the earlier stages of oligodendrocyte differentiation, can inhibit myelin-associated gene expression. nih.gov Under pathological conditions such as multiple sclerosis, elevated LPA6 expression may inhibit myelin repair. nih.gov In animal models, intrathecal administration of LPC is used to induce demyelination, further linking this lipid class to myelin pathology and repair processes. plos.orgscience.gov

There is no direct evidence in the provided research to describe the influence of Oleoyl-LPC on pericytes.

FeatureCell Type / ProcessObserved Effect of Oleoyl-LPC or Related CompoundsMechanism / Related Molecule
Nervous System Regulation PC12 CellsEnhances NGF-induced MAPK phosphorylation. nih.govAugmentation of neurotrophin signaling. nih.gov
Neuroregeneration Cultured Cortical NeuronsA related lipid, 18:1 LPE, stimulates neurite outgrowth and protects from glutamate (B1630785) toxicity. news-medical.netresearchgate.netGq/11 protein and PLC/PKC/MAPK pathway. nii.ac.jp
Synaptic Function Presynaptic TerminalMediates α-synuclein-dependent clustering of synaptic vesicles. elifesciences.orgbiorxiv.orgα-synuclein, Lysophosphatidylcholine (LPC). elifesciences.org
Myelination OligodendrocytesIndirectly influences maturation via its conversion to LPA. nih.govnih.govLysophosphatidic Acid (LPA), LPA1/LPA6 receptors. scripps.edunih.gov

Vascular Biology and Endothelial Function

Endothelial Cell Activation and Dysfunction

Oleoyl-LPC is a significant contributor to endothelial cell activation and dysfunction. Studies using vascular endothelial cells have shown that Oleoyl-LPC (LPC 18:1) decreases the bioavailability of nitric oxide (NO). nih.gov This effect is accompanied by the disruption of the active endothelial nitric oxide synthase (eNOS) dimer, leading to eNOS uncoupling and an increased formation of reactive oxygen species (ROS). nih.gov The resulting oxidative stress contributes directly to endothelial dysfunction and impaired vascular function. nih.gov At sufficient concentrations, LPC exhibits cytotoxicity to human endothelial cells, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net It also stimulates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), further promoting an activated endothelial phenotype. nih.govresearchgate.net

Modulation of Endothelial Cell Migration and Proliferation

The role of Oleoyl-LPC in endothelial cell migration and proliferation is complex, with research indicating concentration-dependent and potentially contradictory effects. Some studies have demonstrated that LPC can suppress endothelial cell proliferation and induce cytotoxicity, which would inhibit processes like angiogenesis. nih.gov In one study, lysophosphatidylcholine did not stimulate the migration of fetal bovine heart endothelial cells. ahajournals.org Conversely, other evidence suggests that LPC could be involved in tissue regeneration by interacting with the GPR4 receptor, which is expressed in various endothelial cells and is implicated in stimulating angiogenesis and cellular migration. ptfarm.pl Furthermore, LPC can be metabolized by the enzyme autotaxin into lysophosphatidic acid (LPA), a known promoter of endothelial cell migration, proliferation, and angiogenesis. nih.govnih.govamegroups.org This suggests that Oleoyl-LPC may indirectly promote these processes following its conversion to LPA.

Influence on Vasoregulation and Arterial Relaxation

In ex vivo models using mouse aortic rings, Oleoyl-LPC (LPC 18:1) has been shown to impair vasoregulation. nih.gov It significantly attenuates acetylcholine-induced, endothelium-dependent vasorelaxation. nih.gov The underlying mechanism for this impairment is the massive decrease in NO bioavailability caused by Oleoyl-LPC. nih.gov By inducing eNOS uncoupling and superoxide production, Oleoyl-LPC leads to the scavenging of NO by reactive oxygen species, which limits endothelial NO bioavailability and results in impaired vascular relaxation. nih.gov

FeatureEffect of Oleoyl-LPCMechanism
Endothelial Activation Induces pro-inflammatory state. researchgate.netStimulates production of Interleukin-8 (IL-8). researchgate.net
Endothelial Dysfunction Causes dysfunction and cytotoxicity. nih.govDecreases nitric oxide (NO) bioavailability, increases reactive oxygen species (ROS) via eNOS uncoupling. nih.gov
Cell Proliferation Suppresses proliferation at certain concentrations. nih.govInduces cell cycle arrest and apoptosis. nih.govresearchgate.net
Cell Migration Findings are conflicting; may inhibit directly or promote indirectly. ahajournals.orgptfarm.plnih.govNo direct stimulation observed in some models ahajournals.org; potential indirect promotion via conversion to LPA. nih.gov
Vasoregulation Attenuates endothelium-dependent arterial relaxation. nih.govReduces NO bioavailability through oxidative stress. nih.gov

Role in Vascular Inflammation Mechanisms

L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC), a prominent component of oxidized low-density lipoprotein (ox-LDL), is recognized as a significant mediator in the pathogenesis of vascular inflammation and atherosclerosis. researchgate.netnih.gov Research in various model systems has elucidated several mechanisms through which Oleoyl-LPC exerts its pro-inflammatory effects on the vascular endothelium.

Furthermore, Oleoyl-LPC contributes to the inflammatory cascade by promoting the recruitment and adhesion of immune cells to the endothelium, a key initiating step in atherosclerosis. nih.govjacc.org In endothelial cell models, LPC has been shown to increase the expression of various adhesion molecules, including intercellular adhesion molecule 1 (ICAM-1), vascular cell adhesion protein 1 (VCAM-1), and P-selectin. nih.govjacc.org This upregulation facilitates the attachment of leukocytes, such as monocytes, to the vessel wall. nih.gov Concurrently, LPC stimulates endothelial cells to produce and secrete chemokines like monocyte chemoattrapctant protein-1 (MCP-1) and interleukin-8 (IL-8), which create a chemical gradient that attracts monocytes and other immune cells to the site of inflammation. ahajournals.orgjacc.org This orchestrated process of endothelial activation and leukocyte recruitment is a cornerstone of the inflammatory response in the vasculature.

Table 1: Pro-inflammatory Effects of Oleoyl-LPC in Vascular Models

EffectMechanism/ObservationModel SystemReference
Impaired VasorelaxationDecreases nitric oxide (NO) bioavailability and attenuates acetylcholine-induced, endothelium-dependent relaxation.Mouse Aortic Rings nih.gov
Increased Oxidative StressInduces eNOS uncoupling, leading to increased formation of reactive oxygen species (ROS).Vascular Endothelial EA.hy926 Cells nih.govahajournals.org
Endothelial ActivationUpregulates expression of adhesion molecules (VCAM-1, ICAM-1, P-selectin).Endothelial Cells nih.govjacc.org
Chemokine ProductionInduces production of pro-inflammatory chemokines such as MCP-1 and IL-8.Endothelial Cells ahajournals.orgjacc.org

Metabolic Regulation (at the cellular/tissue level in models)

Oleoyl-LPC has been identified as a lipid signaling molecule that can modulate insulin (B600854) secretion from pancreatic beta cells, primarily through its interaction with the G protein-coupled receptor 119 (GPR119). foliamedica.bgnih.gov GPR119 is expressed in pancreatic beta cells and its activation leads to an increase in intracellular cyclic AMP (cAMP), a second messenger that potentiates glucose-stimulated insulin secretion (GSIS). nih.gov

Initial studies demonstrated that Oleoyl-LPC enhanced GSIS in the perfused rat pancreas and in a mouse pancreatic beta-cell line (NIT-1). nih.gov This effect was shown to be dependent on GPR119, as the insulinotropic effects were diminished by a GPR119-selective siRNA. nih.gov The proposed mechanism is that Oleoyl-LPC acts as an endogenous agonist for GPR119, triggering the Gαs-adenylate cyclase-cAMP signaling cascade, which augments the beta cell's response to glucose. foliamedica.bgnih.gov

However, the role of GPR119 in mediating the effects of LPC on insulin secretion is not universally consistent across all models. One study using RIN-5F rat insulinoma cells stably transfected with human GPR119 found that while Oleoyl-LPC robustly stimulated insulin release, it did so in both cells with and without the GPR119 receptor. nih.gov This suggests that in some cellular contexts, Oleoyl-LPC may stimulate insulin secretion through GPR119-independent pathways. nih.gov Despite this, the bulk of the evidence points towards GPR119 being a key receptor for Oleoyl-LPC in the potentiation of insulin release. foliamedica.bgnih.gov

Table 2: Research Findings on Oleoyl-LPC and Insulin Secretion

Model SystemKey FindingProposed MechanismReference
NIT-1 Mouse β-Cell LineEnhanced glucose-stimulated insulin secretion (GSIS).GPR119-dependent. foliamedica.bgnih.gov
Perfused Rat PancreasEnhanced GSIS.GPR119-dependent. nih.gov
Mouse Pancreatic IsletsPotentiated GSIS in wild-type but not GPR119-deficient islets.GPR119-dependent. nih.gov
RIN-5F/hGPR119 CellsStimulated insulin release robustly in both vector-transfected and GPR119-expressing cells.Suggests a GPR119-independent pathway in this model. nih.gov

In addition to its effects on insulin secretion, LPC has been shown to directly influence glucose uptake in peripheral tissues, particularly in adipocytes. Research using 3T3-L1 adipocytes, a common model for studying fat cell biology, has demonstrated that LPC can stimulate glucose uptake in a manner independent of the insulin signaling pathway. nih.govnih.gov

The study found that LPC treatment prompted a dose- and time-dependent increase in glucose uptake. nih.gov This effect was linked to the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, a critical step for facilitating glucose entry into the cell. nih.govnih.gov While insulin achieves this through the canonical IRS-1/PI 3-kinase/AKT2 signaling cascade, LPC's action was found to be independent of this pathway. nih.gov Pretreatment with a PI 3-kinase inhibitor did not block LPC-induced glucose uptake. nih.govnih.gov Instead, the stimulatory effect of LPC was abrogated by inhibitors of protein kinase C delta (PKCδ), indicating that LPC stimulates GLUT4 translocation and glucose uptake via a PKCδ-dependent mechanism. nih.govnih.gov These findings suggest that LPC may represent a novel, insulin-independent signal capable of regulating glucose homeostasis at the cellular level. nih.gov

Oleoyl-LPC and other LPC species play a significant role in regulating the expression of genes central to lipid metabolism, particularly in macrophages and hepatocytes. researchgate.netmaastrichtuniversity.nl These regulatory actions can impact cellular cholesterol levels and fatty acid utilization, processes that are critical in both normal physiology and diseases like atherosclerosis and non-alcoholic fatty liver disease (NAFLD). researchgate.netmaastrichtuniversity.nl

In the context of cholesterol metabolism, studies in THP-1 derived macrophages have shown that LPCs can upregulate the expression of numerous genes involved in the cholesterol biosynthesis pathway. researchgate.net RNA profiling revealed that LPC treatment altered the expression of 11 genes in the terpenoid backbone and steroid biosynthesis pathways. researchgate.net Interestingly, this effect was more pronounced with saturated LPC species compared to unsaturated ones like Oleoyl-LPC. researchgate.net This upregulation of cholesterogenic genes suggests that an accumulation of LPC in the arterial wall could contribute to the cholesterol buildup seen in foam cells during atherogenesis. researchgate.net

Conversely, in hepatocytes, LPCs have been reported to downregulate genes involved in hepatic fatty acid oxidation. maastrichtuniversity.nl By suppressing the pathways that break down fatty acids for energy, LPCs can contribute to the accumulation of lipids within liver cells. This effect is relevant to the pathophysiology of NAFLD, where impaired fatty acid metabolism is a key feature. mdpi.commdpi.com The dual action of upregulating cholesterol synthesis and downregulating fatty acid breakdown highlights the complex role of LPC in disrupting cellular lipid homeostasis.

Table 3: Regulation of Lipid Metabolism Genes by LPC in Research Models

Metabolic PathwayEffect of LPCKey Target Genes/PathwaysModel SystemReference
Cholesterol BiosynthesisUpregulationGenes in terpenoid backbone and steroid biosynthesis pathways.THP-1 Derived Macrophages researchgate.net
Fatty Acid OxidationDownregulationGenes involved in hepatic fatty acid oxidation.Liver/Hepatocytes maastrichtuniversity.nl

Oleoyl-LPC is a central metabolite in the dynamic processes of lipid transport and homeostasis. It is not a static molecule but is continuously formed and metabolized as part of the transport of fatty acids and cholesterol in the bloodstream. maastrichtuniversity.nl A key pathway for its formation is the action of the enzyme lecithin-cholesterol acyltransferase (LCAT) on phosphatidylcholine, which is a major component of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles. maastrichtuniversity.nl LCAT facilitates the transfer of a fatty acid from phosphatidylcholine to free cholesterol, forming cholesteryl esters and LPC. maastrichtuniversity.nl This reaction is fundamental to the process of reverse cholesterol transport, where HDL removes excess cholesterol from peripheral tissues.

LPC is also formed when phospholipase A2 (PLA2) acts on phosphatidylcholine in cell membranes or on lipoproteins. maastrichtuniversity.nl The balance of LPC levels is maintained by a remodeling pathway known as the Lands cycle, where LPC can be re-acylated back into phosphatidylcholine by lysophosphatidylcholine acyltransferase (LPCAT) enzymes. maastrichtuniversity.nl

In pathophysiological states such as atherosclerosis, LPC concentrations are elevated within modified LDL particles. maastrichtuniversity.nl This accumulation of LPC within the arterial intima disrupts local lipid homeostasis, contributing to the inflammatory and metabolic dysregulation observed in plaque formation. nih.govnih.gov Therefore, Oleoyl-LPC's role in lipid transport is multifaceted; it is an essential intermediate in normal lipoprotein metabolism but also a key disruptive agent when its local concentration becomes dysregulated. maastrichtuniversity.nl

Tissue Remodeling and Fibrosis Research

Emerging research has implicated LPC as a pro-fibrotic mediator that contributes to pathological tissue remodeling in various organs, most notably the heart and liver. nih.govnih.gov Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components like collagen, leads to tissue stiffening and organ dysfunction. nih.gov

In the context of cardiac fibrosis, LPC that accumulates in ischemic or injured myocardium can directly stimulate human cardiac fibroblasts to produce collagen. nih.gov A detailed molecular pathway has been described wherein LPC induces mitochondrial ROS, which in turn activates a PKCα/Drp1 signaling cascade. nih.gov This leads to mitochondrial fission and downstream activation of the FOXO1 transcription factor, ultimately increasing the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), which drives collagen synthesis. nih.gov Furthermore, studies have shown that epicardial adipose tissue can promote cardiac fibrosis following a myocardial infarction by releasing high levels of LPC, which stimulates fibroblast activation and proliferation. foliamedica.bg LPC species have also been found to be elevated in the fibrotic-rich areas of advanced human atherosclerotic plaques. jacc.orgwjgnet.com

In liver disease, elevated levels of LPC are observed in patients with non-alcoholic steatohepatitis (NASH), a condition involving progressive inflammation and fibrosis. nih.gov In cellular models, LPC can induce lipoapoptosis in hepatocytes, a form of cell death that contributes to liver injury and the progression towards fibrosis. nih.gov LPC's role in tissue remodeling also extends to other conditions; for instance, in models of diabetic nephropathy, LPC, in conjunction with high glucose, stimulates the deposition of ECM in human mesangial cells, contributing to the fibrotic processes in the kidney. maastrichtuniversity.nl

Table 4: Pro-fibrotic Roles of LPC in Different Tissues

Tissue/OrganCell TypePro-Fibrotic ActionReference
HeartCardiac FibroblastsInduces collagen production via a mitoROS/PKCα/Drp1/FOXO1 pathway. nih.gov
HeartCardiac FibroblastsPromotes fibroblast activation and proliferation (released from adipose tissue). foliamedica.bg
LiverHepatocytesAssociated with increased levels in NASH; induces lipoapoptosis, a precursor to fibrosis. nih.govnih.gov
KidneyMesangial CellsStimulates extracellular matrix (ECM) deposition in a model of diabetic nephropathy. maastrichtuniversity.nl
Arterial Plaque(Various)Elevated in fibrosis-rich areas of advanced atherosclerotic plaques. jacc.orgwjgnet.com

Role in Pain Mechanisms (animal models)

L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC), a specific species of lysophosphatidylcholine (LPC), has been identified as a significant lipid mediator in the generation of pain hypersensitivity in animal models. Research indicates that various LPC species, including oleoyl-LPC, can accumulate in tissues during inflammation or injury and directly activate sensory neurons, contributing to pain states.

In a notable study utilizing a high-fat diet-induced obesity model in mice, elevated serum levels of several LPC species, including oleoyl-LPC (LPC 18:1), were observed. These mice developed significant heat pain hypersensitivity. It was demonstrated that the serum from these obese mice could directly increase the excitability of cultured dorsal root ganglion (DRG) neurons. This effect was attributed to the activation of the Acid-Sensing Ion Channel 3 (ASIC3), a key ion channel involved in pain sensation. The study found that both genetic deletion and pharmacological inhibition of ASIC3 protected the mice from the obesity-induced thermal hypersensitivity, identifying a direct mechanistic link between elevated oleoyl-LPC and pain.

Further research has elucidated that LPCs can act as signaling molecules that mediate pain through various receptors and ion channels. nih.gov Beyond ASIC3, LPCs have been shown to activate other pain-related channels such as the transient receptor potential (TRP) channels, specifically TRPV1 and TRPM8, in primary sensory neurons, leading to mechanical hypersensitivity in mice. frontiersin.org While not always distinguishing between different LPC species, this body of work establishes LPCs as a class of pro-algesic molecules. The mechanism often involves the sensitization of nociceptors, the specialized sensory neurons that detect painful stimuli, thereby lowering their activation threshold and contributing to chronic pain states. nih.govnih.gov Animal models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), have also shown a role for ASIC3, the channel modulated by oleoyl-LPC, in the development of thermal hyperalgesia. nih.gov

Comparative Biological Effects of Different Lysophosphatidylcholine Species (e.g., Oleoyl-LPC vs. Palmitoyl-LPC, Saturated vs. Unsaturated Acyl Chains, Chain Length Dependence)

The biological effects of lysophosphatidylcholines are not uniform; they are highly dependent on the structure of their fatty acyl chain, particularly its length and degree of saturation. Comparisons between oleoyl-LPC (containing an 18-carbon monounsaturated oleic acid) and palmitoyl-LPC (containing a 16-carbon saturated palmitic acid) in various research models reveal significant differences in their cellular impacts.

The acyl chain structure of LPC plays a critical role in its cytotoxicity and ability to perturb cell membranes. Generally, saturated LPCs, such as palmitoyl-LPC, exhibit greater cytotoxicity and membrane-disrupting capabilities than their unsaturated counterparts like oleoyl-LPC.

Excessive incorporation of LPC into the cell membrane can disrupt the phospholipid bilayer, leading to cytotoxic effects. mdpi.com Studies have shown that saturated LPCs, particularly palmitoyl-LPC (16:0), are more potent in this regard. In leukemia cancer cells, LPC 16:0 was found to be cytotoxic at 20 µM, while a range of other LPCs did not show the same effect. nih.gov In contrast, oleoyl-LPC (18:1) has been shown to be less disruptive. For instance, in studies on human neutrophils, palmitoyl-LPC at concentrations above 30 µM caused cell lysis, whereas oleoyl-LPC did not affect cell viability at concentrations up to 100 µM. frontiersin.org

This difference is largely attributed to their impact on membrane fluidity. Saturated acyl chains, being straight, can pack tightly together, leading to a more rigid membrane structure. nih.gov Research on melanoma cells demonstrated that treatment with saturated LPC species resulted in a significant reduction in membrane fluidity. nih.gov In contrast, the kink introduced by the double bond in the oleic acid chain of oleoyl-LPC prevents tight packing, resulting in a much smaller, often insignificant, effect on membrane rigidity. nih.govnih.gov This preservation of membrane fluidity by unsaturated LPCs like oleoyl-LPC likely contributes to their lower cytotoxicity compared to saturated species like palmitoyl-LPC.

The structural differences between oleoyl-LPC and palmitoyl-LPC lead to the activation of distinct intracellular signaling pathways, resulting in different cellular responses. This is clearly illustrated in studies examining the induction of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

In vascular endothelial cells, palmitoyl-LPC (16:0) is a potent activator of signaling pathways leading to COX-2 expression. It elicits a strong increase in intracellular calcium concentration ([Ca²⁺]i) and activates phospholipase C (PLC). Inhibition of either of these pathways markedly attenuates the effect of palmitoyl-LPC on COX-2 induction. researchgate.net In stark contrast, oleoyl-LPC (18:1) fails to significantly increase [Ca²⁺]i and its effects are not sensitive to PLC inhibition. researchgate.net

Furthermore, while both palmitoyl-LPC and another LPC species, arachidonoyl-LPC (20:4), activate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, they do so with different kinetics. researchgate.net The transcriptional control is also different; the effects of palmitoyl-LPC are sensitive to silencing of the transcription factor c-Jun, whereas other LPCs rely on p65 (NF-κB). researchgate.net However, the activation of the cyclic AMP responsive element binding protein (CREB) appears to be a common pathway for both saturated and unsaturated LPCs. researchgate.net These findings demonstrate that the saturation and length of the acyl chain are critical determinants of which signaling cascades are initiated by a given LPC species.

The differential activation of signaling pathways by various LPC species directly translates into distinct patterns of protein expression and secretion. The regulation of COX-2 in vascular endothelial cells again serves as a prime example of this acyl-chain-dependent effect.

Research has shown a remarkable difference in the capacity of LPCs to induce COX-2 expression. Palmitoyl-LPC (16:0) strongly promotes both COX-2 mRNA and protein synthesis in a sustained manner. researchgate.net Conversely, oleoyl-LPC (18:1) induces only a weak and transient increase in COX-2 mRNA and, crucially, fails to promote any increase in COX-2 protein expression. researchgate.net This highlights a significant functional divergence, where the saturated palmitoyl-LPC acts as a potent pro-inflammatory signal leading to the production of a key inflammatory enzyme, while the monounsaturated oleoyl-LPC does not.

This principle of differential modulation extends to other secreted molecules. For instance, while oleoyl-LPC has a limited effect on COX-2, it has been shown in other studies to modulate the production of molecules like prostacyclin and interleukin-8 and to limit the bioavailability of nitric oxide in endothelial cells. nih.govresearchgate.net These distinct outcomes underscore that the specific LPC species present in a microenvironment will dictate the resulting cellular protein expression and secretion profile, leading to highly specific physiological or pathophysiological effects.

Interactive Data Table: Comparative Effects of Oleoyl-LPC vs. Palmitoyl-LPC

FeatureOleoyl-LPC (Unsaturated, 18:1)Palmitoyl-LPC (Saturated, 16:0)Key Findings
Cytotoxicity LowHighSaturated LPCs are generally more cytotoxic and lytic to cells. frontiersin.org
Membrane Fluidity Minor, insignificant decreaseSignificant decrease (rigidification)The straight acyl chain of palmitoyl-LPC allows for tighter packing, reducing membrane fluidity. nih.gov
COX-2 mRNA Expression Weak and transient inductionStrong and sustained inductionPalmitoyl-LPC is a much more potent inducer of the COX-2 gene. researchgate.net
COX-2 Protein Expression No inductionStrong inductionOnly palmitoyl-LPC leads to the actual synthesis of the COX-2 protein. researchgate.net
Signaling: [Ca²⁺]i Increase No significant increaseStrong increaseA key difference in the initial signaling cascade activated. researchgate.net
Signaling: PLC Dependence NoYesThe pathway for palmitoyl-LPC involves Phospholipase C activation. researchgate.net

Research Methodologies and Experimental Models in L Alpha Lysophosphatidylcholine Studies

Analytical Techniques for Quantification and Characterization

The accurate quantification and detailed characterization of L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665) (oleoyl-LPC), also known as LPC 18:1, are crucial for understanding its biological roles. A variety of sophisticated analytical techniques are employed for this purpose, ranging from broad lipid profiling to specific molecular identification.

Lipidomics, the large-scale study of lipids in biological systems, provides a comprehensive overview of the lipid profile, including various LPC species. nih.gov This approach is essential as the biological effects of LPC can be dependent on the specific fatty acid attached. nih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based lipidomics is a powerful tool for identifying and quantifying endogenous lipid metabolites, including oleoyl-LPC. acs.org This technique allows for the separation of different lipid classes and individual molecular species, providing a detailed snapshot of the lipidome under specific conditions. nih.gov The use of ultrahigh-performance liquid chromatography (UHPLC) coupled with time-of-flight mass spectrometry (TOF-MS) covers major lipid classes, including lysophosphatidylcholines (lysoPC), and is efficient for their extraction and analysis. chromatographyonline.com

Mass spectrometry is a cornerstone technique for the analysis of lipids due to its high sensitivity and selectivity. nih.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a high-throughput method for the quantification of LPC species in various biological samples like plasma, tissues, and cell cultures. nih.govresearchgate.net This methodology offers the accuracy and precision required for large-scale clinical and biochemical studies. nih.gov By operating in the parent-scan mode for m/z 184, which is specific for phosphocholine-containing lipids, researchers can selectively quantify different LPC species. researchgate.net For structural characterization, high-resolution mass spectrometers like LTQ-Orbitrap can be used to perform MS^n fragmentation, which aids in the de novo identification of lipids. chromatographyonline.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used and powerful technique for the comprehensive analysis of lipids. nih.gov Reversed-phase liquid chromatography (RPLC) is commonly employed to separate lipid species based on the length and degree of unsaturation of their fatty acyl chains. nih.govunitn.it This allows for the separation of oleoyl-LPC from other LPC species. The combination of UHPLC with MS provides a robust platform for global lipid profiling. chromatographyonline.com For instance, a rapid LC-MS/MS method can be used for the quantitative profiling of various lipids, including glycerolipids like oleoyl-LPC. unitn.it Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry can be used to separate isobaric LPCs, providing even greater detail in lipid analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure and dynamics of lipids. nih.gov ³¹P-NMR is particularly well-suited for the analysis of phospholipids (B1166683) because the phosphorus atom provides a unique spectral signature for different phospholipid classes, including LPC. avantiresearch.comuzh.ch This technique can be used to investigate the effect of lysophosphatidylcholine (B164491) on the permeability and dynamics of phosphatidylcholine bilayers. nih.gov Quantitative ³¹P-NMR methods have been developed that allow for accurate quantification of phospholipid classes in various samples without the need for extensive extraction procedures. avantiresearch.com Furthermore, solid-state NMR can provide detailed information on the structure, dynamics, and phase behavior of lipids within a membrane environment. researchgate.net

In Vitro Cellular Models

To investigate the cellular effects of L-Alpha-Lysophosphatidylcholine, oleoyl, researchers utilize various in vitro models that mimic physiological conditions. Endothelial cells are particularly relevant due to the role of LPC in vascular biology.

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used primary cell model in cardiovascular research. frontiersin.org Studies have used HUVECs to examine the effects of Lyso-PC on the expression of adhesion molecules, which is an important aspect of atherosclerosis. nih.gov Oleoyl-LPC has been shown to modulate various functions in endothelial cells. nih.gov The immortalized human endothelial cell line EA.hy926 (EAHY) is another valuable model. nih.gov Research using EA.hy926 cells has demonstrated that oleoyl-LPC can decrease nitric oxide bioavailability and induce the expression of cyclooxygenase-2 (COX-2). nih.govnih.gov These cell models allow for controlled experiments to elucidate the molecular mechanisms underlying the biological activities of oleoyl-LPC. For example, studies with EA.hy926 cells have shown that oleoyl-LPC can lead to eNOS uncoupling and increased formation of reactive oxygen species (ROS). nih.gov

Interactive Data Table: Effects of Oleoyl-LPC on Endothelial Cells

Cell LineObserved EffectResearch Finding
EA.hy926Decreased Nitric Oxide (NO) BioavailabilityOleoyl-LPC (LPC 18:1) was found to decrease basal NO formation. nih.gov
EA.hy926Increased Reactive Oxygen Species (ROS)The compound induced eNOS uncoupling, leading to increased ROS formation. nih.gov
EA.hy926Upregulation of COX-2Oleoyl-LPC was shown to increase the expression of both COX-2 mRNA and protein. nih.gov
HUVECsAltered Adhesion Molecule ExpressionLyso-PC was found to induce the expression of ICAM-1 and VCAM-1 on the cell surface. nih.gov

Vascular Smooth Muscle Cells (VSMCs)

Vascular smooth muscle cells are fundamental to the structure and function of blood vessel walls. In atherosclerosis research, VSMCs are a crucial model for studying the effects of lipids involved in plaque formation. Oleoyl-LPC, as a component of oxidized low-density lipoprotein (ox-LDL), is frequently studied in this context.

Research in this area often employs primary human aortic smooth muscle cells (HASMCs) or rat aortic smooth muscle cell lines (A10 cells). Experimental approaches include:

Proliferation and Migration Assays: VSMC proliferation is a key event in atherogenesis. Studies have shown that oleic acid, the fatty acid component of oleoyl-LPC, can enhance VSMC proliferation. researchgate.net This is often assessed by measuring the incorporation of labeled nucleotides (e.g., BrdU) into DNA or by cell counting. Migration is typically studied using Boyden chamber assays.

Signaling Pathway Analysis: Researchers investigate the molecular mechanisms by which oleoyl-LPC exerts its effects. This involves techniques like Western blotting to analyze the phosphorylation and activation of signaling proteins. For instance, LPC has been found to stimulate HASMC proliferation and migration through a pathway involving autotaxin (ATX) and the lysophosphatidic acid (LPA) receptor 1 (LPA1), which signals through G-proteins. nih.gov Similarly, oleic acid has been shown to promote VSMC proliferation via the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. researchgate.netnih.gov

Inflammatory Response Measurement: The inflammatory effects of oleoyl-LPC are studied by measuring the release of cytokines and other inflammatory mediators using techniques like ELISA.

Table 1: Research Findings on Oleoyl-LPC in Vascular Smooth Muscle Cells

Experimental ModelKey Research FindingMethodology
Human Artery Smooth Muscle Cells (HASMCs)LPC stimulates proliferation and migration.Cell proliferation and migration assays.
HASMCsEffects are mediated through the LPC-ATX-LPA pathway involving the LPA1 receptor and G-proteins. nih.govsiRNA knockdown of LPA1, use of G-protein inhibitors. nih.gov
Rat Aortic Smooth Muscle Cells (A10)Oleic acid enhances proliferation via the PI3K/Akt signaling pathway. researchgate.netnih.govWestern blotting for phosphorylated Akt, cell cycle analysis. researchgate.net

Immune Cells (e.g., Monocytes, Macrophages, Lymphocytes, Neutrophils)

Oleoyl-LPC and other LPC species are recognized as significant modulators of the immune system, exhibiting both pro- and anti-inflammatory activities. biomolther.org A variety of immune cell models are used to dissect these complex functions.

Monocytes and Macrophages: These cells are central to inflammatory processes, including atherosclerosis. Studies often use primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1. Research has shown that LPCs can modulate immunoregulatory checkpoints on peripheral monocytes. sgul.ac.uk

Lymphocytes: The effects of LPC on lymphocyte activation and function are also an area of investigation. biomolther.org

Neutrophils: LPCs have been found to influence neutrophil activity. For example, linoleoyl-LPC has been identified as a modulator of immune-related adverse events in cancer immunotherapy, where it is associated with suppressing neutrophilia and tissue inflammation. nih.govnih.gov

Table 2: Effects of LPC Species on Various Immune Cells

Immune Cell TypeObserved Effect of LPCExperimental Context
Monocytes/MacrophagesModulation of immunoregulatory checkpoints. sgul.ac.ukAcute liver failure studies. sgul.ac.uk
NeutrophilsSuppression of neutrophilia and tissue inflammation (Linoleoyl-LPC). nih.govnih.govCancer immunotherapy adverse events. nih.govnih.gov
General Immune CellsBoth pro- and anti-inflammatory activities. biomolther.orgGeneral immunomodulation studies. biomolther.org

Cancer Cell Lines (e.g., MDA-MB-231 for comparative cytotoxicity)

The triple-negative breast cancer cell line MDA-MB-231 is a widely used model for studying cancer cell viability and the cytotoxic effects of various compounds. Recent research has focused on how the delivery of fatty acids, such as docosahexaenoic acid (DHA), influences their anti-cancer properties.

In a comparative study, the cytotoxicity of DHA delivered in different lipid forms was assessed in MDA-MB-231 cells. The results demonstrated a strong structure-function relationship. Lysophosphatidylcholine-DHA (LPC-DHA) was found to be the most effective in reducing cell viability, with a significantly lower IC50 value compared to other forms like phosphatidylcholine-DHA (PC-DHA) and free DHA. nih.govresearchgate.netmdpi.com The mechanism of cell death induced by LPC-DHA was linked to increased oxidative stress and cell membrane damage. nih.govresearchgate.net In contrast, oleic acid has been shown to promote the migration of MDA-MB-231 cells. nih.gov

Table 3: Comparative Cytotoxicity of DHA-Containing Lipids in MDA-MB-231 Cells

CompoundIC50 Value (µM)Observed Mechanism
LPC-DHA23.7 nih.govresearchgate.netIncreased oxidative stress and membrane damage. nih.govresearchgate.net
PC-DHA67 nih.govresearchgate.netLess effective than LPC-DHA. nih.govresearchgate.net
Free DHALess toxic than LPC-DHA and PC-DHA. nih.govresearchgate.net-

Neuroprogenitor Cells and Glial Cells

The role of oleoyl-LPC in the central nervous system is an emerging area of research, particularly concerning neuroinflammation and the function of glial cells (astrocytes and microglia). LPCs are implicated in neurodegenerative diseases. nih.gov

Studies have utilized in vivo rat models and in vitro cultures of human primary astrocytes and microglia cell lines (e.g., HMO6). Research has shown that LPC injection into the rat striatum can increase the accumulation of astrocytes and microglia and elevate the expression of inducible nitric oxide synthase (iNOS), leading to neuronal loss. nih.gov In vitro, LPC was found to increase the gene expression of pro-inflammatory factors like IL-1β, COX-2, and GM-CSF in both astrocytes and microglia. nih.gov These effects appear to be mediated through the G2A receptor and involve rho kinase-dependent pathways. nih.gov Furthermore, lipid metabolism, including the presence of oleic acid, can influence the proliferation of neural stem/progenitor cells. nih.gov

Table 4: Effects of LPC on Glial Cells

Cell TypeIn Vivo/In Vitro ModelKey FindingMediating Pathway
Astrocytes and MicrogliaIn vivo rat striatum injectionIncreased accumulation and iNOS expression, leading to neuronal loss. nih.govRho kinase-dependent. nih.gov
Human Primary Astrocytes and HMO6 MicrogliaIn vitro cell cultureIncreased expression of pro-inflammatory genes (IL-1β, COX-2, GM-CSF). nih.govG2A receptor and rho kinase-dependent. nih.gov

Fibroblast-like Synoviocytes (FLSs)

Fibroblast-like synoviocytes are key players in the pathogenesis of rheumatoid arthritis and osteoarthritis. nih.gov The synovial fluid of osteoarthritic knee joints has been found to have elevated levels of various LPC species. nih.govuni-giessen.de

To understand the functional role of these lipids, cultured FLSs from human osteoarthritis patients are used as an in vitro model. nih.govuni-giessen.de Studies have shown that different LPC species can have markedly different effects on protein expression in these cells. For example, LPC 16:0 was found to be more active in regulating protein expression than LPC 18:0, while LPC 18:1 had no significant effect. nih.gov LPC 16:0 also significantly inhibited the synthesis of phosphatidylcholine and the release of phospholipids. uni-giessen.de These findings suggest that small chemical variations in the acyl chain of LPC can lead to significantly altered cellular responses in FLSs. nih.govuni-giessen.de

Insulinoma Cell Models (e.g., β-TC3)

Pancreatic beta-cell lines, such as the mouse insulinoma β-TC3 cell line, are crucial models for studying insulin (B600854) secretion and the effects of various compounds on beta-cell function. nih.govnih.gov LPCs have been identified as insulin secretagogues in βTC3 cells. researchgate.net

The G protein-coupled receptor GPR119, which is expressed on pancreatic beta-cells, is a known receptor for LPC. researchgate.net Ligands of GPR119 have been shown to enhance glucose-stimulated insulin secretion (GSIS). researchgate.net Studies using βTC3 cells have demonstrated that synthetic analogues of LPC can stimulate GSIS even more efficiently than natural LPCs. researchgate.net This makes insulinoma cell lines valuable tools for screening the effects of different LPC species on insulin secretion and for understanding the underlying receptor-mediated mechanisms.

Liposome and Bilayer Systems for Biophysical Studies

Artificial lipid bilayers, such as liposomes and supported lipid bilayers, are indispensable tools for investigating the biophysical effects of oleoyl-LPC on membrane properties. These model systems allow for precise control over lipid composition and the measurement of various physical parameters.

Techniques like molecular dynamics simulations, quartz crystal microbalance with dissipation monitoring (QCM-D), and fluorescence microscopy are employed. nih.gov Studies have shown that incorporating oxidized phosphatidylcholines, including those with structures related to oleoyl-LPC, into POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers leads to a decrease in bilayer thickness and less dense packing. nih.gov The oxidized sn-2 tails of these molecules tend to bend out of the hydrophobic core of the membrane into the hydrophilic headgroup region. nih.gov These structural changes can alter membrane fluidity, permeability, and the function of membrane-embedded proteins. researchgate.net The conical shape of LPC molecules is thought to alter the membrane deformation energy, which can in turn modulate the function of ion channels. researchgate.net

Table 5: Biophysical Effects of Oleoyl-LPC Analogs in Model Membranes

Biophysical ParameterEffect of IncorporationMethodology
Bilayer ThicknessDecreased nih.govMolecular Dynamics Simulations, QCM-D nih.gov
Lipid Packing DensityDecreased nih.govMolecular Dynamics Simulations nih.gov
Membrane Fluidity/PermeabilityAltered researchgate.netElectrophysiological measurements of ion channels. researchgate.net
Membrane Deformation EnergyAltered researchgate.netGramicidin channel function assays. researchgate.net

In Vivo Animal Models in L-Alpha-Lysophosphatidylcholine, oleoyl Studies

In vivo animal models are indispensable for elucidating the complex biological roles of L-Alpha-Lysophosphatidylcholine, oleoyl (LPC-oleoyl) in various physiological and pathological processes. These models allow for the investigation of its effects within a complete biological system, providing insights that are not possible with in vitro studies alone. Rodents, particularly rats and mice, are the most frequently utilized animals due to their genetic and physiological similarities to humans, as well as the availability of well-established experimental protocols.

Rodent Models for Demyelination Studies (e.g., rat spinal neurons)

L-alpha-lysophosphatidylcholine is widely used to create focal areas of demyelination in the central nervous system (CNS) of rodent models, thereby mimicking aspects of diseases like multiple sclerosis. mdpi.comnih.govsciencedaily.com The injection of LPC into white matter tracts, such as the spinal cord or corpus callosum, leads to the rapid destruction of myelin sheaths. mdpi.comnih.gov This demyelination is believed to occur through the compound's detergent-like properties, which disrupt the integrity of myelin lipids and the membranes of oligodendrocytes, the myelin-producing cells in the CNS. nih.govwuxibiology.com

Studies in rat models have demonstrated that microinjection of lysophosphatidylcholine into the sciatic and tibial nerves induces early myelin lysis within 1 to 24 hours. nih.gov This process is accompanied by the formation of vesicles and novel tubular structures derived from the myelin lamellae. nih.gov In mouse models, injecting LPC into the dorsal column of the spinal cord causes focal demyelination that can be observed as early as one day post-injection and expands until day three. mdpi.com This damage to the myelin sheath impairs axonal conduction, leading to measurable neurological deficits, such as motor dysfunction. mdpi.com

A key feature of these models is the subsequent spontaneous remyelination, which allows researchers to study the mechanisms of myelin repair. mdpi.com Following the initial demyelination phase, the affected area is typically repopulated by oligodendrocyte precursor cells that differentiate and form new myelin sheaths around the previously demyelinated axons. wuxibiology.com This process leads to a partial recovery of function, which can be quantified through various behavioral tests. mdpi.com The LPC-induced demyelination model is valued for its reproducibility and the ability to create well-defined lesion areas, making it a robust tool for screening potential remyelination-promoting therapies. sciencedaily.com

Animal ModelSite of LPC InjectionKey FindingsReference
RatSciatic and Tibial NervesInduces early myelin lysis (1-24h) with the formation of vesicles and tubular structures. nih.gov
MouseSpinal Cord (Dorsal Column)Causes focal demyelination and motor dysfunction, followed by spontaneous remyelination and partial functional recovery. mdpi.com
Rodent (general)White Matter TractsDisrupts oligodendroglial cell membranes, leading to cell loss and demyelination. wuxibiology.com
RatSpinal Cord and Cerebral Cortex (co-culture)LPC exposure leads to the disintegration of myelin sheaths and degeneration of oligodendrocytes. nih.gov

Models for Immune Response Modulation

L-alpha-lysophosphatidylcholine has been shown to possess significant immunomodulatory properties in animal models, acting as a natural adjuvant that can initiate and enhance adaptive immune responses. nih.gov In vivo studies using mice have demonstrated that LPC can prime antigen-specific T cell responses and stimulate the production of antigen-specific antibodies with an efficacy comparable to Alum, a widely used adjuvant in human vaccines. nih.govplos.org

The adjuvant effect of LPC is dose-dependent and it is capable of inducing both humoral (B cell-mediated) and cellular (T cell-mediated) immunity. nih.gov Research has shown that LPC can generate cytotoxic T cells as effectively as Freund's Adjuvant and enhance contact hypersensitivity reactions. nih.gov This broad-ranging activity suggests that LPC can act at different levels within the immune system. In tumor models, LPC has been found to prevent or reduce tumor growth, highlighting its potential in immunotherapy. nih.gov

Further studies have begun to dissect the activity of individual LPC components. For instance, intravenous injection of C16:0-LPC or C18:0-LPC into mice resulted in the detectable secretion of cytokines such as Interleukin-6 (IL-6) and Interleukin-5 (IL-5) in the serum. plos.org In neonatal dairy calves, subcutaneous administration of LPC induced an acute febrile response and modified measures of immune function, including increased white blood cell counts. nih.gov These findings underscore the role of specific lysophosphatidylcholine species in modulating the innate and adaptive immune systems in various animal models.

Animal ModelLPC AdministrationKey Immunomodulatory EffectsReference
MouseCo-injection with antigenPrimes antigen-specific T cell responses; induces antibody production similar to Alum; generates cytotoxic T cells. nih.gov
MouseIntravenous injectionC16:0-LPC and C18:0-LPC induce secretion of IL-6 and IL-5. plos.org
Neonatal Dairy CalfSubcutaneous injectionInduced an acute febrile response and increased white blood cell counts. nih.gov

Animal Models for Neuroregeneration

The primary use of L-alpha-lysophosphatidylcholine in the context of neuroregeneration is in the creation of experimental models of demyelination, which subsequently allow for the study of endogenous repair mechanisms, specifically remyelination. mdpi.comwuxibiology.com As detailed in the demyelination section (5.3.1), focal injection of LPC into the rodent CNS effectively destroys myelin sheaths, prompting a natural regenerative response. mdpi.comsciencedaily.com

In these models, the initial LPC-induced damage triggers a cascade of events that leads to the recruitment of oligodendrocyte precursor cells (OPCs) to the lesion site. wuxibiology.com These OPCs then proliferate and differentiate into mature, myelin-forming oligodendrocytes that create new myelin sheaths around the demyelinated axons. sciencedaily.com This process of remyelination is a crucial aspect of neuroregeneration in the CNS, as it restores saltatory conduction and provides trophic support to axons, protecting them from further degeneration. mdpi.com

Animal models utilizing LPC-induced demyelination are therefore invaluable for investigating the cellular and molecular mechanisms that govern this regenerative process. wuxibiology.com Researchers can study the time course of OPC recruitment, differentiation, and myelination in a controlled and reproducible manner. nih.gov Furthermore, these models serve as a critical preclinical platform for testing novel therapeutic strategies aimed at enhancing neuroregeneration and promoting myelin repair in diseases characterized by demyelination. sciencedaily.comnih.gov

Animal ModelApplication of LPCObserved Neuroregenerative ProcessReference
MouseFocal injection into spinal cordSpontaneous remyelination following demyelination, leading to partial recovery of motor function. mdpi.com
RatMicroinjection into sciatic nerveStudy of changes in motor and sensory neuron populations following demyelination. scholaris.ca
Rodent (general)Focal injection into white matterEndogenous repair through recruitment and differentiation of oligodendrocyte precursor cells into new myelin-forming oligodendrocytes. sciencedaily.comwuxibiology.com

Muscle Regeneration Models (e.g., murine skeletal muscle)

While L-alpha-lysophosphatidylcholine is not typically used to directly induce injury in muscle regeneration models, studies in murine skeletal muscle have revealed a strong correlation between LPC levels and muscle health. Comprehensive lipidomic analyses of mouse skeletal muscle have shown a robust positive correlation between the abundance of lysophosphatidylcholine (lyso-PC) and the maximal force-generating capacity of the muscle. nih.gov

Notably, obesity, a condition known to impair muscle regeneration, is associated with a significant reduction in skeletal muscle lyso-PC levels. nih.gov This link was further investigated using a mouse model with muscle-specific overexpression of lysophosphatidylcholine acyltransferase 3 (LPCAT3), an enzyme that converts lyso-PC into phosphatidylcholine. Overexpression of LPCAT3, which lowered muscle lyso-PC levels by about 50%, made the mice more susceptible to myopathy induced by a high-fat diet. nih.gov These mice exhibited a dramatic loss in skeletal muscle contractile activity, with a nearly 40% reduction in force-generating capacity. nih.gov

These findings from murine models suggest that maintaining adequate levels of lysophosphatidylcholine is crucial for normal skeletal muscle function. A reduction in this lipid class, as seen in obesity, may contribute to the contractile dysfunction and potentially impaired regenerative capacity associated with myopathy. nih.gov Standard muscle regeneration models in mice often use toxins like cardiotoxin (B1139618) or barium chloride to induce necrosis, which then activates satellite cells to proliferate and form new myofibers. wku.edunih.gov

Animal ModelExperimental ContextKey Findings Regarding LPCReference
MouseLipidomic analysis of skeletal muscleStrong positive correlation between lyso-PC abundance and maximal tetanic force production. nih.gov
Mouse (LPCAT3 overexpression)High-fat diet-induced obesityLowering muscle lyso-PC levels promoted a dramatic loss in skeletal muscle contractile activity and increased susceptibility to myopathy. nih.gov

Studies on Metabolic Disorders in Animal Models (e.g., non-alcoholic steatohepatitis)

Animal models of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), have revealed significant alterations in the metabolism of lysophosphatidylcholines. nih.govmdpi.com These models are typically induced through genetic modifications or, more commonly, through specialized diets such as high-fat, high-fructose, or methionine- and choline-deficient diets. nih.gov

In a study involving mice, lower levels of palmitoyl-, stearoyl-, and oleoyl-LPCs were observed in animals with NASH compared to those with simple non-alcoholic fatty liver (NAFL). nih.gov This suggests that as the disease progresses from simple steatosis to the more inflammatory and damaging state of NASH, the activity of enzymes that recycle LPCs back to phosphatidylcholine, such as lyso-PC acyltransferase, may be elevated. nih.gov

Animal ModelDisease ModelKey Findings Regarding Oleoyl-LPCReference
MouseNonalcoholic Steatohepatitis (NASH) vs. Non-alcoholic Fatty Liver (NAFL)Lower levels of oleoyl-LPC were found in the NASH group compared to the NAFL group. nih.gov
GeneralNAFLD/NASHLPCs are considered important mediators of hepatic lipotoxicity and affect liver lipid metabolism. nih.govmdpi.com

Studies on Pain Pathways in Animal Models

L-alpha-lysophosphatidylcholine, including the oleoyl (18:1) species, has been identified as a key molecule in the generation of chronic and neuropathic pain in various animal models. Injury to nervous tissue, through trauma or inflammation, can lead to an increase in reactive oxygen species, which promotes the synthesis and accumulation of LPC. This excess LPC enhances membrane hyperexcitability, contributing to the development of chronic pain states. wku.edu

In mouse models of neuropathic pain, such as spinal nerve ligation, levels of LPC (18:1) were found to be significantly increased in the serum, dorsal root ganglion (DRG), and cerebrospinal fluid. The administration of LPC (18:1) to naive mice was sufficient to induce heightened pain responses, including mechanical allodynia and hyperalgesia. The mechanisms underlying LPC-induced pain are multifaceted. It can act as a ligand for various receptors, including G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and several ion channels.

Specifically, LPC (18:1) has been shown to activate the transient receptor potential V1 (TRPV1) and M8 (TRPM8) channels in primary sensory neurons, which are crucial for pain sensation. Furthermore, LPC activates inflammatory pathways, including protein kinase C (PKC) and extracellular regulated protein kinase (ERK) in the DRG, and stimulates glial cells in the spinal cord. These findings from animal models firmly establish a role for oleoyl-LPC as a pro-nociceptive mediator and identify it as a potential therapeutic target for the management of neuropathic pain.

Animal ModelPain ModelKey Findings Regarding Oleoyl-LPCReference
MouseSpinal Nerve Ligation (Neuropathic Pain)LPC(18:1) levels significantly increased in serum, DRG, and CSF after nerve injury. Administration of LPC(18:1) induced pain responses.
MouseChemotherapy-Induced Peripheral Pain (Oxaliplatin)LPC(18:1) levels were significantly increased in nervous tissue. It was identified as an activator of TRPV1 and TRPM8 channels in sensory neurons.
RatLPC treatment of the median nerveInduced neuropathic pain behaviors (allodynia and hyperalgesia) and nerve demyelination.

Advanced Research Approaches in L-Alpha-Lysophosphatidylcholine, Oleoyl Studies

Advanced research methodologies are crucial for dissecting the complex biological roles of specific lipid mediators like L-Alpha-Lysophosphatidylcholine, oleoyl (oleoyl-LPC). Techniques ranging from genetic manipulation to high-resolution computational modeling and single-cell analysis are providing unprecedented insights into its molecular interactions and systemic effects.

Genetic Manipulation Techniques (e.g., gain- and loss-of-function studies)

Genetic manipulation techniques are fundamental in establishing causal relationships between specific genes and the physiological or pathophysiological effects of oleoyl-LPC. These approaches involve altering the expression of a target gene to observe the resulting impact on cellular or organismal responses to oleoyl-LPC.

Loss-of-function studies aim to reduce or eliminate the activity of a specific gene. This can be achieved through gene knockout (e.g., using CRISPR-Cas9) or knockdown (e.g., using siRNA or shRNA) techniques. For instance, the G protein-coupled receptor G2A has been identified as a potential receptor for lysophosphatidylcholine (LPC). nih.gov Studies blocking the G2A receptor have been shown to reduce the impact of LPC on macrophage polarization, demonstrating a loss-of-function approach to deconvolute its signaling pathway. nih.gov Similarly, observing cells with natural deficiencies, such as fibroblasts from patients with Niemann-Pick disease that lack lysophospholipase C activity, provides a human loss-of-function model for studying the degradation pathways of LPCs, including oleoyl-LPC. nih.gov

Gain-of-function studies, conversely, involve overexpressing a gene to enhance its activity. This can reveal the sufficiency of a particular gene product in mediating a biological process. For example, overexpressing a gene encoding an enzyme involved in oleoyl-LPC synthesis could elucidate its role in specific metabolic pathways. While direct gain-of-function studies specifically for oleoyl-LPC signaling are not extensively documented, research into related lipid-modifying enzymes, such as hepatic lipase (B570770) (encoded by LIPC), has identified gain-of-function variants that dramatically alter lipoprotein metabolism. nih.gov Such approaches could be adapted to investigate the enzymes and receptors that mediate the specific effects of oleoyl-LPC.

RNA profiling of cells treated with LPC serves as a powerful tool to identify candidate genes for these manipulation studies. Research on THP-1 derived macrophages has shown that LPCs with unsaturated acyl groups (like oleoyl-LPC) have distinct effects on gene expression compared to their saturated counterparts, particularly concerning genes involved in cholesterol biosynthesis. nih.gov

Table 1: Research Findings from Genetic and Gene Expression Studies on LPCs
Research ApproachModel SystemKey Findings Related to LPCReference
Receptor Blocking (Loss-of-function)MacrophagesBlocking the G2A receptor reduces the impact of LPC on macrophage polarization towards the M1 phenotype. nih.gov
Natural Enzyme Deficiency (Loss-of-function)Niemann-Pick Disease FibroblastsThese cells lack lysophospholipase C activity, impairing the degradation of lysophosphatidylcholine. nih.gov
RNA ProfilingTHP-1 Derived MacrophagesLPC with unsaturated acyl groups had less effect on enhancing the expression of cholesterol biosynthesis genes compared to saturated LPCs. nih.gov
Gene Variant Analysis (Gain-of-function)Human Familial StudiesA gain-of-function variant in the LIPC gene, which encodes an enzyme that hydrolyzes phospholipids, was identified as a cause of hypocholesterolemia. nih.gov

Molecular Dynamics Simulations for Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. nih.gov This technique provides high-resolution insights into the dynamic interactions between lipids like oleoyl-LPC and their protein receptors, which are often difficult to capture with static experimental methods. nih.gov

MD simulations can predict how oleoyl-LPC binds to a receptor, the stability of this interaction, and the conformational changes induced in the receptor upon binding. nih.gov These simulations require a three-dimensional model of the protein, which can be obtained from experimental structures or generated through comparative (homology) modeling if the structure of a related protein is known. nih.govupc.edu The protein is then embedded in a simulated lipid bilayer that mimics a cell membrane, and the interactions with the ligand (oleoyl-LPC) are simulated.

While specific MD studies detailing the interaction of oleoyl-LPC with its receptors are emerging, simulations of related molecules provide a strong framework for this research. For example, MD simulations have been used to study:

Oleic Acid: The insertion and behavior of oleic acid, the acyl chain of oleoyl-LPC, within phosphatidylcholine bilayers have been modeled, revealing its impact on membrane fluidity and permeability. nih.gov

Phospholipids with Oleoyl Chains: Lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) are frequently used in simulations to study how their presence in the membrane affects the structure and dimerization of G protein-coupled receptors (GPCRs). plos.org

These simulations are critical for identifying specific amino acid residues in a receptor that form the binding pocket for the oleoyl chain and the phosphocholine (B91661) headgroup of oleoyl-LPC, guiding future site-directed mutagenesis experiments to validate these interactions.

Table 2: Examples of Molecular Dynamics Simulations in Lipid-Protein Interaction Studies
Molecule(s) StudiedProtein/Membrane SystemObjective of SimulationKey InsightsReference
Oleic Acid (OA) and 2-Hydroxyoleic Acid (2OHOA)DMPC and DPPC BilayersTo elucidate structural and dynamical changes in the membrane upon fatty acid insertion.Accumulation of OA and 2OHOA induced small structural changes but increased the mobility of lipid chains and enhanced membrane permeability. nih.gov
POPC and Cholesterolμ-Opioid Receptor (GPCR)To investigate how lipids affect receptor oligomerization.The lipid environment modulates receptor organization and can favor specific dimeric conformations. plos.org
Various Lipids (including PIP2 and Cholesterol)Adenosine (B11128) A2a Receptor (GPCR)To identify lipid interaction sites in an in vivo-mimetic membrane.Revealed nine lipid binding sites and showed that lipid interactions are dependent on the receptor's conformational state, suggesting allosteric regulation. nih.gov

Single-Cell Transcriptomics for Axis Dynamics

Single-cell transcriptomics, or single-cell RNA sequencing (scRNA-seq), is a revolutionary technology that allows for the analysis of gene expression profiles of thousands of individual cells simultaneously. elifesciences.orgnih.gov This approach is exceptionally well-suited for unraveling the complex signaling axis of oleoyl-LPC, which may involve multiple cell types interacting within a tissue.

By treating a mixed population of cells (e.g., from vascular tissue or immune cell isolates) with oleoyl-LPC, researchers can use scRNA-seq to:

Identify Primary Responders: Determine which specific cell subtypes express the receptors for oleoyl-LPC and are the first to respond to its presence.

Characterize Cellular Responses: Map the full transcriptomic changes within these responding cells, revealing which signaling pathways are activated. Studies have already shown that oleoyl-LPC can limit nitric oxide bioavailability and induce reactive oxygen species in endothelial cells, and scRNA-seq could identify the precise gene expression programs underlying these effects. nih.gov

Uncover Secondary Effects and Crosstalk: Analyze how the primary responding cells then signal to other neighboring cells that may not express the LPC receptor themselves. This allows for the mapping of the entire communication network, or "axis," that is dynamically regulated by oleoyl-LPC. biorxiv.orgresearchgate.net

For example, scRNA-seq has been successfully used to delineate the autotaxin-lysophosphatidic acid (LPA) axis during muscle regeneration, identifying fibro-adipogenic progenitors as the primary expressors of the LPA receptor Lpar1. nih.gov A similar approach applied to endothelial cells after stimulation could reveal distinct subpopulations with pro-inflammatory or regenerative gene signatures. jci.org This methodology provides an unbiased, high-resolution view of the cellular heterogeneity and dynamic interactions that constitute the biological response to oleoyl-LPC.

Table 3: Applications of Single-Cell Transcriptomics in Related Fields
Biological SystemMethodologyKey FindingsRelevance to Oleoyl-LPCReference
Skeletal Muscle RegenerationscRNA-seqDynamically mapped the expression of the Enpp2-Lpar-Plpp (LPA signaling) axis genes, identifying FAPs as key responders.Provides a template for mapping the oleoyl-LPC signaling axis in tissues like the vasculature. nih.gov
Adipose Tissue ThermogenesisscRNA-seq and SNAP-seqIdentified an immune-adipocyte axis where IL10 from immune cells modulates a specific thermogenic adipocyte subtype.Demonstrates the power of single-cell analysis to uncover crosstalk between immune and metabolic cells, a key area of LPC biology. elifesciences.org
Inflammatory Lung InjuryscRNA-seq of Endothelial Cells (ECs)Identified distinct lung microvascular EC subpopulations, including one enriched for immune response genes and another for cell proliferation genes.Shows how scRNA-seq can dissect heterogeneous endothelial responses to a stimulus, which could be applied to oleoyl-LPC treatment. jci.org

Emerging Research Areas and Future Directions for L Alpha Lysophosphatidylcholine Research

Elucidation of Undiscovered Receptors and Ligand Interactions

A primary focus of future research is the identification and characterization of novel receptors for oleoyl-LPC. While some G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs) have been implicated in mediating the effects of lysophosphatidylcholines (LPCs), the specific receptors that bind oleoyl-LPC with high affinity and initiate downstream signaling cascades remain largely unconfirmed. nih.govnih.gov The orphan G-protein-coupled receptors, in particular, present a promising avenue for discovering direct oleoyl-LPC receptors. nih.gov

Future investigations will likely employ advanced techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify and validate new receptor candidates. A deeper understanding of the specific ligand-receptor interactions at the molecular level will be crucial for developing targeted therapeutic interventions.

Detailed Understanding of Structure-Specific Biological Activities of Oleoyl-LPC and Other Species

The biological effects of LPCs are highly dependent on the structure of their fatty acid chain. Oleoyl-LPC, with its monounsaturated 18-carbon chain, exhibits distinct properties compared to its saturated (e.g., palmitoyl-LPC, 16:0) and polyunsaturated (e.g., linoleoyl-LPC, 18:2) counterparts. For instance, abnormal levels of saturated (palmitoyl and stearoyl) and monounsaturated (oleoyl) LPCs have been associated with inflammatory and pathogenic changes. researchgate.net In contrast, LPCs bound to polyunsaturated fatty acids like DHA have shown anti-inflammatory potential. researchgate.net

Future research will need to systematically compare the bioactivities of different LPC species to delineate how variations in acyl chain length and saturation impact receptor binding, signaling pathway activation, and ultimately, cellular responses. Such studies will provide a more nuanced understanding of the specific roles of oleoyl-LPC in various physiological and pathological contexts.

LPC SpeciesAcyl ChainNotable Biological Activities
Oleoyl-LPC 18:1 (monounsaturated)Associated with both pro- and anti-inflammatory responses; impacts endothelial function. nih.govnih.gov
Palmitoyl-LPC 16:0 (saturated)Often linked to pro-inflammatory effects and pathogenic changes. researchgate.net
Linoleoyl-LPC 18:2 (polyunsaturated)Can suppress immune-related adverse events. nih.gov
DHA-LPC 22:6 (polyunsaturated)Exhibits anti-inflammatory potential. researchgate.net

Interplay with Other Lipid Mediators and Signaling Networks

Oleoyl-LPC does not function in isolation; it is part of a complex and interconnected network of lipid mediators and signaling pathways. Its rapid metabolism can lead to the formation of other bioactive lipids, such as lysophosphatidic acid (LPA), which has its own distinct set of receptors and cellular effects. nih.gov Furthermore, oleoyl-LPC can modulate signaling pathways activated by other molecules, such as bacterial lipopolysaccharide (LPS) through TLRs. nih.gov

A key area for future investigation is the crosstalk between oleoyl-LPC signaling and other lipid mediator pathways, including those involving eicosanoids, sphingolipids, and endocannabinoids. Understanding these complex interactions will be essential for predicting the net effect of oleoyl-LPC in a given biological context.

Investigation of its Roles in Specific Physiological Processes Beyond Current Scope

While the roles of oleoyl-LPC in inflammation and cardiovascular biology have received considerable attention, its functions in other physiological systems are less understood. Emerging evidence suggests potential roles in:

Neurobiology: LPCs are used experimentally to induce demyelination, suggesting a role in both nerve injury and repair processes. wikipedia.org

Metabolic Regulation: LPCs are involved in lipid metabolism and can influence processes like lipid absorption in the intestine. nih.gov

Immune Response: Oleoyl-LPC can act as a chemoattractant for immune cells, guiding them to sites of inflammation. nih.gov

Future studies should explore the specific functions of oleoyl-LPC in these and other physiological systems, such as the endocrine and reproductive systems, to build a comprehensive picture of its biological importance.

Development of Novel Research Tools and Methodologies

Advancements in research methodologies are crucial for propelling our understanding of oleoyl-LPC. The development of more sensitive and specific analytical techniques, such as advanced mass spectrometry and liquid chromatography methods, will enable more accurate quantification of oleoyl-LPC and its metabolites in biological samples. nih.gov

Furthermore, the creation of novel molecular probes, fluorescent analogs, and genetically encoded sensors for oleoyl-LPC will allow for real-time visualization of its subcellular localization and dynamics. The development of specific and potent inhibitors or antagonists for its receptors and metabolic enzymes will also be invaluable for dissecting its signaling pathways.

Research Tool/MethodologyApplication in Oleoyl-LPC Research
Advanced Mass Spectrometry Precise quantification of oleoyl-LPC and other lipid species in tissues and fluids. nih.gov
High-Performance Liquid Chromatography (HPLC) Separation and quantification of different LPC species. researchgate.net
Molecular Probes/Sensors Real-time imaging of oleoyl-LPC distribution and dynamics within cells.
Specific Inhibitors/Antagonists Elucidation of the roles of specific receptors and enzymes in oleoyl-LPC signaling.

Mechanistic Insights into its Pro- and Anti-Inflammatory Duality

Future research must focus on unraveling the molecular switches that determine the pro- versus anti-inflammatory effects of oleoyl-LPC. This will involve detailed investigations into the specific signaling pathways activated under different conditions and the identification of key regulatory nodes that govern the cellular response.

Understanding the Role of L-Alpha-Lysophosphatidylcholine in Cellular Homeostasis and Stress Responses

Oleoyl-LPC is not only a signaling molecule but also a key component of cellular membranes and a participant in lipid metabolism. As such, it is likely to play a significant role in maintaining cellular homeostasis. Disruptions in lipid metabolism are known to be associated with cellular stress, particularly endoplasmic reticulum (ER) stress. elifesciences.org The balance between different phospholipid species is critical for membrane integrity and function. nih.gov

Future studies should investigate how fluctuations in oleoyl-LPC levels impact membrane biophysics, organelle function, and the cellular stress response. Understanding how cells sense and respond to changes in oleoyl-LPC concentration will provide valuable insights into the mechanisms that maintain cellular health and how their dysregulation contributes to disease.

Q & A

Basic Research Questions

Q. What methods are recommended for extracting L-α-lysophosphatidylcholine, oleoyl from biological samples?

  • The Bligh-Dyer method is a validated lipid extraction protocol for isolating phospholipids like L-α-lysophosphatidylcholine, oleoyl. It involves homogenizing tissue with chloroform-methanol (1:2 v/v) to solubilize lipids, followed by phase separation with chloroform and water. The lipid-rich chloroform layer is then collected and purified . This method is efficient (completed in ~10 minutes) and minimizes lipid degradation. For reproducibility, ensure homogenization is performed under nitrogen to prevent oxidation.

Q. How can L-α-lysophosphatidylcholine, oleoyl be quantified in complex biological matrices?

  • Use enzymatic or colorimetric assay kits designed for phosphatidylcholine quantification. Key steps include:

  • Preparing a standard curve with known concentrations of phosphatidylcholine.
  • Running samples in duplicate to account for variability .
  • Subtracting background signals (e.g., from non-lipid contaminants) using a blank control .
  • For samples exceeding the standard curve’s upper limit, dilute with an appropriate buffer and reanalyze .
    • Maintain reagents and samples on ice to preserve enzymatic activity and lipid stability .

Q. What analytical techniques confirm the structural identity of L-α-lysophosphatidylcholine, oleoyl?

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are gold standards. MS provides molecular weight confirmation (C₂₆H₅₂NO₈P, exact mass 521.67 g/mol), while NMR verifies acyl chain positioning (sn-1 oleoyl substitution) .
  • Thin-layer chromatography (TLC) with a chloroform-methanol-water solvent system (65:25:4 v/v) can preliminarily separate lysophospholipids from other lipids .

Advanced Research Questions

Q. How can researchers study the role of L-α-lysophosphatidylcholine, oleoyl in membrane dynamics?

  • Mixed lipid bilayer systems : Incorporate L-α-lysophosphatidylcholine, oleoyl into vesicles with other phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol) to assess its impact on membrane permeability or curvature. Use fluorescence-based assays to monitor lipid packing .
  • Surface plasmon resonance (SPR) or atomic force microscopy (AFM) can quantify interactions with membrane proteins or receptors .

Q. What strategies resolve contradictions in reported bioactivity data for L-α-lysophosphatidylcholine, oleoyl?

  • Source-dependent variability : Compare commercial batches using HPLC to verify purity (>98%) and acyl chain composition .
  • Experimental design : Control for hydrolysis by phospholipases by including protease inhibitors in cell-based assays. For in vitro studies, use lipid-free bovine serum albumin to prevent nonspecific binding .

Q. How is L-α-lysophosphatidylcholine, oleoyl metabolized in signaling pathways, and what tools probe its enzymatic regulation?

  • Enzymatic conversion : Lysophospholipase D (lysoPLD) converts L-α-lysophosphatidylcholine, oleoyl to lysophosphatidic acid (LPA), a signaling molecule. Use radiolabeled tracers (e.g., ³H-oleoyl) or LC-MS/MS to track metabolic flux .
  • Inhibitor studies : Employ small-molecule inhibitors (e.g., HA130 for lysoPLD) to dissect pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.